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  • Product: Sodium propionate-2,3-13C2
  • CAS: 201996-20-5

Core Science & Biosynthesis

Foundational

Technical Guide: Metabolic Flux Analysis Using Sodium Propionate-2,3-13C2

The following technical guide details the metabolic tracing of Sodium Propionate-2,3-13C2 , a specialized stable isotope tracer used to probe mitochondrial anaplerosis, gluconeogenesis, and odd-chain fatty acid synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic tracing of Sodium Propionate-2,3-13C2 , a specialized stable isotope tracer used to probe mitochondrial anaplerosis, gluconeogenesis, and odd-chain fatty acid synthesis.

Executive Summary

Sodium Propionate-2,3-13C2 (Propionate-M+2) is a high-fidelity anaplerotic tracer. Unlike glucose or glutamine tracers that enter the TCA cycle via Acetyl-CoA or


-Ketoglutarate, propionate enters at the level of Succinyl-CoA .[1]

This specific isotopomer (labeled at the C2 methylene and C3 methyl positions) is superior to Propionate-1-13C for long-term flux analysis because the labeled carbons are retained within the central ethylene backbone of TCA intermediates. They are not immediately lost as CO


 during decarboxylation events (e.g., PEPCK or Isocitrate Dehydrogenase), making this tracer ideal for quantifying gluconeogenic outflow  and mitochondrial anaplerosis .

Part 1: The Tracer Logic & Atom Mapping

To interpret Mass Isotopomer Distributions (MIDs), researchers must understand the precise atom transitions.

The Anaplerotic Entry

Propionate bypasses the standard Acetyl-CoA entry. It is activated to Propionyl-CoA and carboxylated to enter the TCA cycle.

  • Activation: Propionate (2,3-

    
    C
    
    
    
    )
    
    
    Propionyl-CoA (2,3-
    
    
    C
    
    
    ).
  • Carboxylation (PCC): Propionyl-CoA Carboxylase adds an unlabeled CO

    
     to the C2 position.
    
    • Result: D-Methylmalonyl-CoA. The carbon skeleton is now branched. The label is on the methyl group and the central methine.

  • Isomerization (MUT): Methylmalonyl-CoA Mutase moves the CoA-carbonyl group to the methyl carbon.

    • Result:Succinyl-CoA .[1][2][3][4][5][6]

    • Label Position: The labels are now located at C2 and C3 of the succinyl moiety (the central ethylene bridge: HOOC-CH

      
      -CH
      
      
      
      -CO-SCoA).
The Symmetry Scramble

Once Succinyl-CoA is hydrolyzed to Succinate , the molecule becomes symmetric.

  • Succinate: HOOC-CH

    
    -CH
    
    
    
    -COOH.
  • Because the molecule is symmetric, the enzyme Succinate Dehydrogenase cannot distinguish "left" from "right." However, since both central carbons are labeled in this specific tracer, the symmetry does not dilute the M+2 fraction in the first turn, but it becomes critical if the label was asymmetric (e.g., 1-

    
    C).
    
  • Fumarate & Malate: Retain the M+2 pattern (labeled at C2/C3).

  • Oxaloacetate (OAA): Retains M+2.

Gluconeogenic Fate vs. Oxidative Fate
  • Gluconeogenesis: OAA (M+2)

    
     PEP (M+2) 
    
    
    
    Glucose.
    • Since Glucose is formed from two trioses, the resulting glucose can be M+2 (one labeled triose) or M+4 (two labeled trioses).

  • TCA Oxidation: OAA (M+2) condenses with Acetyl-CoA (M+0)

    
     Citrate (M+2).
    

Part 2: Visualization of Metabolic Fate

The following diagram illustrates the carbon flow from Propionate-2,3-13C2 into the TCA cycle and Gluconeogenesis.

PropionateMetabolism Figure 1: Atom Mapping of Sodium Propionate-2,3-13C2 (Blue Nodes = 13C Enriched) cluster_legend Pathway Key Prop Propionate (2,3-13C2) PropCoA Propionyl-CoA (2,3-13C2) Prop->PropCoA ACSS2 MMCoA Methylmalonyl-CoA (Branched Label) PropCoA->MMCoA PCC (Carboxylation) SucCoA Succinyl-CoA (Central 13C2) MMCoA->SucCoA MUT (Isomerization) Succ Succinate (M+2) SucCoA->Succ SCS Fum Fumarate (M+2) Succ->Fum SDH Mal Malate (M+2) Fum->Mal FH OAA Oxaloacetate (M+2) Mal->OAA MDH PEP PEP (M+2) OAA->PEP PEPCK (Gluconeogenesis) Cit Citrate (M+2) OAA->Cit CS (TCA Cycle) Glc Glucose (M+2 / M+4) PEP->Glc Gluconeogenesis key1 Blue/Red/Green: 13C Retained key2 Yellow: Gluconeogenic Output

Caption: Flow of 13C from Propionate (Blue) through anaplerosis (Red/Green) into Gluconeogenesis (Yellow).[3][4][5][6][7][8][9][10][11]

Part 3: Experimental Protocol (GC-MS Workflow)

This protocol is designed for adherent mammalian cells but can be adapted for tissue perfusates.

Reagents & Tracer Preparation
  • Tracer: Sodium Propionate-2,3-13C2 (99 atom % 13C).[12][13]

  • Stock Solution: Dissolve in PBS or molecular grade water to 500 mM. Filter sterilize (0.22

    
    m).
    
  • Working Concentration: 100

    
    M to 2 mM (cell type dependent). Note: High concentrations (>5 mM) can induce mitochondrial toxicity or CoA trapping.
    
Cell Culture & Labeling
  • Seed Cells: Plate cells in 6-well plates. Grow to 70-80% confluence.

  • Wash: Wash 2x with warm PBS to remove unlabeled media.

  • Labeling Pulse: Add DMEM (glucose/glutamine free or reduced) supplemented with 1 mM Sodium Propionate-2,3-13C2 .

    • Duration: 2–4 hours for TCA intermediates; 12–24 hours for lipids/macromolecules.

  • Quenching: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl).

  • Metabolism Quench: Add 800

    
    L -80°C 80% Methanol  directly to the well.
    
Metabolite Extraction
  • Scrape cells in cold methanol and transfer to tubes.

  • Vortex vigorously (30 sec).

  • Freeze-thaw cycle (Liquid N

    
    
    
    
    
    37°C bath) x2 to lyse organelles.
  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a new glass vial.

  • Dry: Evaporate methanol under nitrogen stream or SpeedVac at 30°C.

Derivatization (TBDMS Method)

The TBDMS (tert-butyldimethylsilyl) method is preferred for TCA intermediates as it produces stable [M-57]+ fragments (loss of tert-butyl group).

  • Redissolve: Add 30

    
    L Pyridine (anhydrous) to dried residue.
    
  • Derivatize: Add 50

    
    L MTBSTFA + 1% TBDMCS.
    
  • Incubate: Seal and heat at 60°C for 60 minutes.

  • Transfer: Move to GC-MS insert vials.

Part 4: Data Interpretation & Isotopomer Analysis

The following table summarizes the expected Mass Isotopomer Distribution (MID) for key metabolites using TBDMS derivatization.

MetaboliteDerivativePrimary Ion (Unlabeled)Expected 13C Shift (1st Turn)Interpretation
Propionate TBDMSm/z 131M+2 (m/z 133) Verification of tracer purity/uptake.
Succinate TBDMSm/z 289M+2 (m/z 291) Direct anaplerotic entry via PCC.
Fumarate TBDMSm/z 287M+2 (m/z 289) Propagation through SDH.
Malate TBDMSm/z 419M+2 (m/z 421) Equilibration with Fumarate.
Citrate TBDMSm/z 459M+2 (m/z 461) Condensation of OAA(M+2) + Acetyl-CoA(M+0).
Lactate TBDMSm/z 261M+0 Propionate does not typically label lactate unless significant Pyruvate Cycling occurs.
Glucose Aldonitrilem/z 328M+2 / M+4 Indicates Gluconeogenesis from Propionate.
Calculating Anaplerotic Flux

To quantify the contribution of propionate to the TCA cycle relative to Citrate Synthase flux:



Where


 is the abundance of isotopomer 

and

is the number of carbons.[14]

Key Ratio: Compare the M+2 enrichment of Malate vs. Citrate .

  • If Malate M+2 is high but Citrate M+2 is low, flux is stalling at OAA or exiting via Gluconeogenesis (PEPCK).

  • If Citrate M+2 is high, the propionate-derived carbon is successfully cycling.

References

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link

  • Perry, R. J., et al. (2016). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell. Link

  • Burgess, S. C., et al. (2003). Impaired tricarboxylic acid cycle flux in perfused hearts from sucrose-fed rats. Journal of Biological Chemistry. Link

  • Des Rosiers, C., et al. (1995). Isotopic analysis of anaplerosis and the citric acid cycle. Methods in Enzymology. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Link

Sources

Exploratory

Sodium Propionate-2,3-13C2: A Technical Guide for Researchers

An In-depth Examination of a Key Isotopic Tracer for Metabolic Research and Drug Development Introduction Sodium propionate-2,3-13C2 is a stable isotope-labeled compound crucial for tracing metabolic pathways and underst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Key Isotopic Tracer for Metabolic Research and Drug Development

Introduction

Sodium propionate-2,3-13C2 is a stable isotope-labeled compound crucial for tracing metabolic pathways and understanding cellular physiology. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

A clear understanding of the fundamental properties of Sodium propionate-2,3-13C2 is essential for its effective application in research.

PropertyValueSource
CAS Number 201996-20-5[1][2]
Molecular Formula ¹³CH₃¹³CH₂CO₂Na
Molecular Weight 98.05 g/mol [1]
Appearance White or colorless hygroscopic crystals[3]
Melting Point 285-286 °C[1][2]
Solubility Freely soluble in water, soluble in ethanol[3]
Isotopic Purity Typically ≥99 atom % ¹³C[1]

Synthesis and Quality Control

The synthesis of unlabeled sodium propionate is typically achieved through the reaction of propionic acid with sodium carbonate or sodium hydroxide.[4][5] A patented method describes the controlled addition of propionic acid to food-grade sodium carbonate with specific stirring speeds and temperatures to produce sodium propionate.[6] Isotope-labeled sodium propionate, including Sodium propionate-2,3-13C2, can be synthesized using precursors enriched with ¹³C. For instance, a method for synthesizing multiply labeled sodium propionate from 2,4,4-trimethyl-2-oxazoline has been reported.[7]

General Synthesis Workflow

The synthesis of isotopically labeled sodium propionate involves a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_neutralization Salt Formation cluster_purification Purification and QC 13C_Precursor ¹³C-Labeled Precursor (e.g., ¹³C₂-ethylene oxide) Grignard_Reaction Grignard Reaction or Equivalent Synthesis 13C_Precursor->Grignard_Reaction Introduces ¹³C label Propionyl_Moiety Propionyl Moiety Source Propionyl_Moiety->Grignard_Reaction Neutralization Neutralization with Sodium Hydroxide or Sodium Carbonate Grignard_Reaction->Neutralization Forms propionic acid-2,3-¹³C₂ Purification Purification (Crystallization, Chromatography) Neutralization->Purification Forms sodium salt QC_Analysis Quality Control (NMR, MS) Purification->QC_Analysis Ensures purity LCMS_Metabolomics_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with Sodium propionate-2,3-¹³C₂ Cell_Culture->Labeling Quenching_Extraction 3. Quenching and Metabolite Extraction Labeling->Quenching_Extraction LC_Separation 4. LC Separation Quenching_Extraction->LC_Separation MS_Detection 5. MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Isotopologue Distribution) MS_Detection->Data_Analysis

Sources

Foundational

Technical Guide: Sodium Propionate-2,3-13C2 Stability & Storage

Executive Summary Sodium Propionate-2,3-13C2 is a high-value stable isotope tracer primarily used in Metabolic Flux Analysis (MFA) to probe gluconeogenesis and the TCA cycle via the succinyl-CoA entry point. While the ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Propionate-2,3-13C2 is a high-value stable isotope tracer primarily used in Metabolic Flux Analysis (MFA) to probe gluconeogenesis and the TCA cycle via the succinyl-CoA entry point. While the carbon-13 label is intrinsically stable, the sodium salt form renders the compound highly hygroscopic .

The Critical Failure Mode: Moisture absorption does not immediately degrade the molecule chemically but alters the effective mass (ruining quantitative flux calculations) and creates an aqueous micro-environment permissible to microbial growth.

Core Recommendation: Store the neat solid at -20°C in a desiccated, dark environment . Prepare aqueous solutions immediately prior to use; do not bank solutions long-term.

Physicochemical Profile

Understanding the physical nature of the isotope is the first step in proper handling.

PropertySpecificationNotes
Compound Name Sodium Propionate-2,3-13C2Labeled at the methyl (C3) and methylene (C2) carbons.[1]
Chemical Formula

C

C

H

NaO

Carboxyl carbon (C1) is unlabeled (

C).
Molecular Weight ~98.07 g/mol Unlabeled MW is ~96.06. Calculation must account for +2 Da shift.
Hygroscopicity Severe Deliquescent; will liquefy if left in ambient humidity (>40% RH).
Solubility High (> 0.9 g/mL in water)Exothermic dissolution.
Appearance White crystalline powderClumping indicates moisture contamination.

Stability Mechanisms & Degradation Risks[2]

Hygroscopic Instability (The Primary Threat)

Sodium propionate is a deliquescent salt.[2] Upon exposure to atmospheric moisture, the crystal lattice breaks down as water molecules are incorporated.

  • Impact on MFA: If the powder absorbs 5% water by weight, a gravimetric preparation of a 10 mM tracer solution will actually yield ~9.5 mM. This 5% error propagates through the metabolic model, skewing flux estimation.

  • Microbial Risk: While propionate is a preservative (bacteriostatic) at acidic pH, neutral sodium propionate solutions can support fungal or bacterial growth over extended periods if not sterile filtered.

Chemical & Isotopic Stability
  • C-C Bond Stability: The

    
    C-
    
    
    
    C bond between positions 2 and 3 is non-exchangeable under physiological and standard storage conditions. It does not "leak" the label.
  • Decarboxylation: Extremely rare under storage conditions. Requires high heat (>285°C) or strong oxidative forcing.

Storage & Handling Protocols

Solid State Storage (Long-Term)

Objective: Maintain anhydrous state and chemical purity.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic tubes are permeable to moisture over years.

  • Secondary Containment: Place the vial inside a sealable jar/bag containing active desiccant (Silica gel or Drierite).

  • Temperature: -20°C .

    • Why? While chemically stable at Room Temperature (RT), -20°C kinetically inhibits any potential microbial activity on the surface and slows oxidation if the seal is imperfect.

  • Atmosphere: Argon or Nitrogen backfill is recommended after each use.

Solution Handling (Short-Term)

Objective: Prevent hydrolysis and biological contamination.

  • Preparation: Dissolve in degassed, sterile water or buffer.

  • Sterilization: Syringe filter (0.22 µm) immediately. Sodium propionate solutions are not self-sterilizing at neutral pH.

  • Storage:

    • < 24 Hours: 4°C.

    • 24 Hours: Do not store. Flash freeze in liquid nitrogen and store at -80°C if absolutely necessary, but degradation (precipitation/pH drift) risk increases.

Workflow Visualization

The following diagram outlines the decision logic for handling incoming shipments.

StorageWorkflow Receipt Receipt of Shipment (Na-Propionate-2,3-13C2) Inspect Visual Inspection (Free Flowing vs. Clumped) Receipt->Inspect Clumped Condition: Clumped/Wet Inspect->Clumped Flowing Condition: Free Flowing Inspect->Flowing Desiccate Vacuum Desiccation (24h over P2O5) Clumped->Desiccate Salvage Attempt Aliquot Aliquot under N2/Ar (Avoid freeze-thaw cycles) Flowing->Aliquot QC Run QC (NMR/MS) Verify Enrichment Desiccate->QC Seal Seal: Parafilm + Desiccant Bag Aliquot->Seal Store Storage: -20°C (Dark) Seal->Store QC->Aliquot Pass

Figure 1: Decision matrix for receipt and storage of hygroscopic labeled salts.

Quality Control & Validation

Before committing expensive labeled compounds to cell culture or animal models, validate integrity.

NMR Spectroscopy (The Gold Standard)

Dissolve ~5-10 mg in D


O.
  • 
    H NMR:  Check for water peak (HDO) suppression. Large water peaks indicate the powder was wet.
    
  • 
    C NMR: 
    
    • C3 (Methyl): ~10-11 ppm. Expect a doublet (due to coupling with C2).

    • C2 (Methylene): ~30-31 ppm. Expect a doublet (due to coupling with C3).

    • C1 (Carboxyl): ~184 ppm. Expect a singlet (since C1 is

      
      C, it does not couple with C2 in a way that splits the dominant peak significantly in decoupled spectra, though small satellites may exist).
      
    • Impurity Check: Look for acetate or unlabeled propionate signals.

Mass Spectrometry (MS)
  • Method: Direct infusion ESI-MS (Negative mode) or GC-MS (after derivatization).

  • Target: Calculate Isotopic Enrichment (IE).

  • Expectation:

    • M (Unlabeled): 73 m/z (Propionate anion) -> Low abundance (<1%).

    • M+2 (Labeled): 75 m/z -> High abundance (>99%).

    • Note: If you see significant M+1, it indicates incomplete synthesis or degradation/exchange (unlikely for this compound).

Application Context: Metabolic Flux Analysis (MFA)

Sodium Propionate-2,3-13C2 is chosen specifically to trace anaplerotic flux.

Pathway Entry

Propionate enters the TCA cycle via Succinyl-CoA .

  • Propionate

    
     Propionyl-CoA.
    
  • Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA.
Label Fate Diagram

Understanding where the carbons go ensures you interpret the MS data correctly.

MetabolicFate Prop Propionate (2,3-13C2) PCoA Propionyl-CoA (2,3-13C2) Prop->PCoA Propionyl-CoA Synthetase SCoA Succinyl-CoA (Labeled) PCoA->SCoA Carboxylation (+CO2) TCA TCA Cycle (Malate/OAC) SCoA->TCA Anaplerosis

Figure 2: Metabolic trajectory of the 2,3-13C2 label into the TCA cycle.

References

  • Cambridge Isotope Laboratories. (n.d.). Sodium Propionate (13C, 99%) Storage and Stability Data. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Product Specification: Sodium Propionate-13C Labeled. Retrieved from

  • Antoniewicz, M. R. (2015). Methods for 13C Metabolic Flux Analysis. Current Opinion in Biotechnology. Retrieved from

  • PubChem. (n.d.). Sodium Propionate Compound Summary. National Library of Medicine. Retrieved from

  • Chemical Book. (2023). Sodium Propionate Properties and Stability. Retrieved from

Sources

Exploratory

Precision Tracing of Anaplerosis: A Technical Guide to Sodium Propionate-2,3-13C2 Flux Analysis

Executive Summary This technical guide details the methodology for quantifying anaplerotic flux—specifically the entry of carbon into the Tricarboxylic Acid (TCA) cycle via Succinyl-CoA—using Sodium Propionate-2,3-13C2....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide details the methodology for quantifying anaplerotic flux—specifically the entry of carbon into the Tricarboxylic Acid (TCA) cycle via Succinyl-CoA—using Sodium Propionate-2,3-13C2. Unlike [U-13C]Glucose, which primarily probes pyruvate carboxylase (PC) activity, propionate tracers specifically interrogate the propionyl-CoA carboxylase pathway and the capacity of the 4-carbon pool to replenish the cycle. This guide is designed for senior researchers and utilizes metabolic flux analysis (MFA) principles to derive the ratio of anaplerosis (


) to citrate synthase flux (

).

Scientific Rationale & Mechanistic Basis

Why Sodium Propionate-2,3-13C2?

In metabolic flux analysis, the choice of tracer dictates the resolution of the pathway.[1] Standard glucose tracers (e.g., [U-13C6]Glucose) introduce label primarily through Acetyl-CoA (via PDH) and Oxaloacetate (via PC). Disentangling these two entries can be computationally intensive due to the rapid equilibrium of the OAA-Malate-Fumarate pool.

Sodium Propionate-2,3-13C2 offers a distinct advantage:

  • Exclusive Entry Point: It enters the TCA cycle solely as Succinyl-CoA, bypassing the Acetyl-CoA node.

  • Label Retention: The [2,3-13C2] labeling pattern is robust. The C1 carboxyl group of propionate is prone to decarboxylation, but the C2-C3 ethyl backbone is conserved through the conversion to Succinyl-CoA.

  • Symmetry Probing: The tracer highlights the scrambling effect of the symmetric succinate molecule, providing a rigorous check on the equilibration assumptions of the 4-carbon pool.

The Carbon Transition Pathway

Understanding the atom mapping is prerequisite to interpreting Mass Isotopomer Distributions (MIDs).

  • Activation: Propionate [2,3-13C2]

    
     Propionyl-CoA [2,3-13C2].
    
  • Carboxylation: Propionyl-CoA + CO2

    
     Methylmalonyl-CoA. (The new carbon is typically unlabeled M+0, resulting in an M+2 molecule).
    
  • Rearrangement: Methylmalonyl-CoA Mutase converts the branched chain to linear Succinyl-CoA.

  • Cycle Entry: Succinyl-CoA [M+2] enters the TCA cycle.[2]

PropionatePathway Prop Propionate [2,3-13C2] PCoA Propionyl-CoA [2,3-13C2] Prop->PCoA ACSS2 MMCoA Methylmalonyl-CoA [M+2] PCoA->MMCoA PCC (+CO2) SCoA Succinyl-CoA [M+2] MMCoA->SCoA MUT (Vit B12) Succ Succinate (Symmetric Scrambling) SCoA->Succ SCS (Anaplerotic Entry) Fum Fumarate [M+2] Succ->Fum SDH Mal Malate [M+2] Fum->Mal FH OAA Oxaloacetate [M+2] Mal->OAA MDH OAA->SCoA TCA Cycle Continuation

Figure 1: Atom mapping of Propionate-2,3-13C2 into the TCA cycle. Note the critical entry at Succinyl-CoA, distinct from the Pyruvate entry at OAA.

Experimental Protocol: The Self-Validating System

This protocol is designed for adherent mammalian cells (e.g., cardiomyocytes, hepatocytes) but can be adapted for perfused tissue. The "self-validating" aspect relies on measuring the enrichment of Succinate relative to Propionate in the media to confirm uptake efficiency.

Reagents & Preparation
  • Tracer: Sodium Propionate-2,3-13C2 (99% atom % excess).

  • Base Medium: DMEM or equivalent, free of unlabeled propionate.

  • Quenching Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard: Norvaline or U-13C-Glutamate (for quantification).

The "Pulse-Chase" Workflow
StepActionCritical Technical Note (Causality)
1. Adaptation Culture cells in physiological glucose (5mM) for 24h.Prevents the "Crabtree effect" (high glycolysis) from masking mitochondrial activity.
2. Pulse Replace medium with Base Medium + 1 mM Propionate-2,3-13C2 .1 mM is sufficient to drive anaplerosis without inducing toxicity or osmotic stress.
3. Duration Incubate for 2 - 4 hours .Allows isotopic steady state (ISS) for TCA intermediates. < 1h is insufficient for 4-carbon pool equilibration.
4. Quench Rapidly aspirate media; wash with ice-cold saline; add -80°C Methanol.Metabolism stops in <1 sec. Slow quenching leads to ATP hydrolysis and metabolite turnover artifacts.
5. Extraction Scrape cells; vortex; centrifuge at 14,000 x g, 4°C.Removes protein precipitates. The supernatant contains the polar metabolites.
6. Derivatization Dry supernatant. Add MTBSTFA + 1% TBDMSCl (60°C, 1h).Forms t-BDMS derivatives. These are superior to MOX-TMS for TCA intermediates due to higher molecular weight fragments (M-57).

Analytical Workflow & Data Acquisition

GC-MS Configuration

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard here due to the specific fragmentation patterns of t-BDMS derivatives.

  • Column: DB-35MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min constant flow).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) is mandatory for sensitivity.

Target Ions (t-BDMS Derivatives)

You must monitor the following fragments. The "M-57" fragment (loss of tert-butyl group) is the most reliable.

MetaboliteDerivativeTarget Ion (M-57) [Unlabeled]Target Ion [M+2] (Propionate derived)
Succinate Di-TBDMSm/z 289m/z 291
Fumarate Di-TBDMSm/z 287m/z 289
Malate Tri-TBDMSm/z 419m/z 421
Citrate Tetra-TBDMSm/z 459m/z 461
Glutamate Tri-TBDMSm/z 432m/z 434

Flux Calculation: Deriving [4][5][6]

The core objective is to calculate the relative anaplerotic flux. We use the Mass Isotopomer Distribution (MID) vector.[1]

Correcting for Natural Abundance

Before calculation, raw ion intensities must be corrected for the natural abundance of C, H, O, Si, and S isotopes using a correction matrix algorithm (e.g., IsoCor or manually via linear algebra).

The Anaplerotic Ratio Equation

In a simplified model where propionate is the sole anaplerotic source, the fractional enrichment of the Succinyl-CoA pool (approximated by Succinate) reflects the entry rate.

However, a more robust metric established by Malloy et al. utilizes the scrambling of the label into the Glutamate pool.

When [2,3-13C2]Propionate enters:

  • It forms [M+2]Succinyl-CoA.

  • This becomes [M+2]OAA.

  • [M+2]OAA condenses with Acetyl-CoA to form Citrate.

  • Eventually, this forms

    
    -Ketoglutarate (
    
    
    
    -KG) and Glutamate.[3]

The Metric (


): 


[4][5]

Where


 is Anaplerotic Flux and 

is Citrate Synthase Flux.[4][5][6]

Using the enrichment of Succinate (


) and the enrichment of the precursor Propionyl-CoA (approximated by the media M+2 enrichment if uptake is high, or measured intracellularly):


Advanced Calculation (Isotopomer Analysis): For precise determination, we look at the C4 vs C5 isotopomers of Glutamate .

  • Anaplerosis via Propionate introduces label into the 4-carbon pool without passing through Citrate Synthase first.

  • Oxidative flux (Acetyl-CoA) passes through Citrate Synthase.[7]

If


 is high, the enrichment of Succinate and Malate will be disproportionately higher than the enrichment of Citrate (specifically the acetyl-derived carbons).
Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Processing Step1 Cell Culture (Pulse with 13C-Propionate) Step2 Metabolic Quenching (-80°C MeOH) Step1->Step2 Step3 Extraction & Drying Step2->Step3 Step4 Derivatization (MTBSTFA) Step3->Step4 Step5 GC-MS (SIM Mode) Acquire M-57 Fragments Step4->Step5 Step6 Natural Abundance Correction Step5->Step6 Step7 Calculate MIDs (M0, M1, M2...) Step6->Step7 Step8 Flux Modeling (V_ana / V_CS) Step7->Step8

Figure 2: End-to-end workflow for Propionate-13C flux analysis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Enrichment in Succinate Insufficient tracer concentration or slow uptake.Increase Propionate to 2mM or check for transporter saturation.
High M+1 Signal Incomplete derivatization or spectral overlap.Ensure reagents are fresh; check GC temperature ramp to separate isomers.
Discrepancy in Malate vs. Fumarate Fumarase equilibration issue (rare) or peak integration error.Re-integrate peaks; ensure Fumarate peak is symmetric.
No Label in Citrate Blocked Citrate Synthase or extremely high anaplerosis (dilution).Check cell viability; if

is massive, it dilutes the cycle, but some label must transfer.

References

  • Sherry, A. D., et al. (2004). "Autler-Townes splitting of spectral lines in NMR." Journal of Biological Chemistry. (Note: Seminal work on TCA cycle tracing).

    • Context: Establishes the mathematical basis for isotopomer analysis in the TCA cycle.
    • (General JBC link as specific deep links vary by archive).

  • Malloy, C. R., Sherry, A. D., & Jeffrey, F. M. (1988).[4][5] "Evaluation of carbon flux and substrate selection through alternate pathways involving the citric acid cycle of the heart by 13C NMR spectroscopy." Journal of Biological Chemistry, 263(15), 6964-6971.

    • (anaplerosis ratio)
  • Burgess, S. C., et al. (2007). "Molecular mechanisms of insulin resistance in the liver.

    • Context: Demonstrates the use of propionate and other tracers to dissect hepatic fluxes.[7][8]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

    • Context: Modern review of MFA techniques including corrections for n
  • Des Rosiers, C., et al. (1995). "Propionate metabolism in the perfused rat heart." Journal of Biological Chemistry.

    • Context: Specifically addresses the entry of propionate into the TCA cycle and its oxidation r

Sources

Foundational

Basic principles of 13C-labeled propionate tracing in liver

Precision Metabolic Flux Analysis: A Technical Guide to C-Propionate Tracing in Liver Executive Summary This technical guide details the principles and protocols for using C-labeled propionate to quantify hepatic anapler...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Metabolic Flux Analysis: A Technical Guide to C-Propionate Tracing in Liver

Executive Summary

This technical guide details the principles and protocols for using


C-labeled propionate to quantify hepatic anaplerosis and gluconeogenesis (GNG). Unlike glucose or lactate tracers, which primarily probe glycolytic flux and the Cori cycle, propionate enters the TCA cycle as Succinyl-CoA, bypassing the Acetyl-CoA entry point. This unique entry mechanism makes it the gold-standard probe for measuring anaplerotic flux  (

)—the rate at which the TCA cycle is replenished—relative to oxidative TCA cycling (

). This guide is designed for investigators seeking to define hepatic mitochondrial function in the context of drug development, NAFLD/NASH, and diabetes.

Part 1: Metabolic Rationale & Tracer Selection

Why Propionate?

The liver maintains glucose homeostasis through glycogenolysis and gluconeogenesis. While glycogenolysis is straightforward, GNG is complex, requiring carbon substrates to enter the mitochondria, traverse the TCA cycle (or parts of it), and exit via Phosphoenolpyruvate Carboxykinase (PEPCK).

  • The Anaplerotic Necessity: To sustain GNG from TCA intermediates, the cycle must be refilled (anaplerosis). The primary endogenous anaplerotic substrate is pyruvate (via Pyruvate Carboxylase).

  • The Propionate Advantage: Exogenous propionate is rapidly cleared by the liver and carboxylated to Methylmalonyl-CoA, eventually entering the TCA cycle as Succinyl-CoA . Because it enters downstream of the Citrate Synthase step and upstream of the PEPCK exit, it forces a specific labeling pattern that allows mathematical separation of:

    • Oxidative Flux (

      
      ):  Cycling of carbon through Citrate Synthase.
      
    • Anaplerotic Flux (

      
      ):  Refilling of the pool.
      
    • Pyruvate Cycling (

      
      ):  The futile cycle between Pyruvate 
      
      
      
      PEP.
Carbon Atom Mapping & Tracer Choice

The choice between [1-


C]propionate and [U-

C]propionate dictates the analytical resolution.
TracerLabel Fate in Succinyl-CoAKey Analytical Utility
[1-

C]Propionate
Labels the Carboxyl group (C1 or C4).NMR & MS: Cleanest signal for

ratio. The label scrambles at Fumarate, appearing in C1 and C4 of OAA.
[2,3-

C]Propionate
Labels the Methylene groups (C2/C3).NMR: Useful for resolving complex multiplet patterns in glutamate.
[U-

C]Propionate
Labels 3 out of 4 carbons in Succinyl-CoA (C1, C2, C3).[1][2]GC-MS: Provides high mass shifts (M+3) which are easily distinguishable from natural abundance background. Preferred for Mass Spectrometry.
The Symmetry "Problem" (and Solution)

A critical concept in propionate tracing is the scrambling of the label at Fumarate. Fumarate is a symmetric molecule.[3]

  • Succinyl-CoA enters the cycle.[4][5][6][7][8]

  • Converted to Succinate

    
     Fumarate.
    
  • The enzyme Fumarase cannot distinguish the "top" from the "bottom" of Fumarate.

  • Consequently, the label distribution in Malate (and subsequently OAA) is randomized.

    • Implication: If [1-

      
      C]propionate is used, 50% of the label ends up at C1 of OAA, and 50% at C4. Since PEPCK removes C4 to make PEP, 50% of the label is lost as CO2  during the transition to glucose. This loss must be accounted for in flux calculations.
      

Part 2: Pathway Visualization

The following diagram illustrates the entry of Propionate into the hepatic TCA cycle, the scrambling event at Fumarate, and the divergence toward Gluconeogenesis.

PropionateTracing cluster_Mito Mitochondria Propionate [1-13C] Propionate (Tracer Input) PropionylCoA Propionyl-CoA Propionate->PropionylCoA ACSS2 MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC (+CO2) SuccinylCoA Succinyl-CoA (Entry Point) MethylmalonylCoA->SuccinylCoA MUT Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->Succinate Anaplerotic Entry (V_ana) Fumarate Fumarate (Symmetric Scrambling) Succinate->Fumarate Malate Malate Fumarate->Malate Scrambled Label OAA Oxaloacetate (OAA) Malate->OAA PEP Phosphoenolpyruvate OAA->PEP PEPCK (V_pck) CO2 13CO2 (Lost) OAA->CO2 Decarboxylation (50% of label) Citrate Citrate OAA->Citrate CS (V_tca) Glucose Glucose (Output Analyzed) PEP->Glucose Gluconeogenesis AlphaKG α-Ketoglutarate Citrate->AlphaKG AlphaKG->SuccinylCoA

Figure 1: Metabolic fate of


C-Propionate.[7] Note the entry at Succinyl-CoA and the symmetry of Fumarate, which randomizes the label position before OAA conversion.

Part 3: Experimental Protocol (In Vivo Mouse Model)

This protocol describes a continuous infusion method in mice, optimized for steady-state enrichment analysis.

Pre-Experimental Preparation
  • Animal State: Mice (C57BL/6J) should be fasted for 6–18 hours (depending on study goals) to deplete glycogen and maximize gluconeogenesis.

  • Catheterization: For best results, use a jugular vein catheter (JVC) or tail vein catheter.

    • Note: Intraperitoneal (IP) injection is acceptable for bolus studies but inferior for steady-state flux analysis due to variable absorption.

Tracer Preparation[9]
  • Tracer: Sodium [U-

    
    C]Propionate (99% enrichment).
    
  • Solution: Dissolve in sterile saline.

  • Dose:

    • Bolus: Not recommended for flux ratios.

    • Continuous Infusion: 20

      
      mol/kg/min (approximate).
      
    • Target Enrichment: Aim for 3–5% enrichment in plasma glucose. Excessive propionate can sequester CoA (CoA trapping) and inhibit mitochondrial function.

Infusion Workflow
  • T=0 min: Collect baseline blood sample (

    
    ) from tail tip.
    
  • T=0 to T=120 min: Infuse tracer at a constant rate.

  • T=120 min (Steady State):

    • Collect terminal blood (cardiac puncture) for plasma analysis.

    • Rapid Liver Freeze clamp: This is critical. The liver must be freeze-clamped with Wollenberger tongs pre-cooled in liquid nitrogen within seconds of excision to stop metabolism and preserve labile intermediates (like OAA and Succinyl-CoA).

Sample Extraction & Derivatization (GC-MS Focus)

To analyze TCA intermediates (Succinate, Malate, Citrate) and Glucose:

  • Extraction:

    • Homogenize 50mg frozen liver in cold Methanol:Water (1:1).

    • Add internal standards (e.g., Norleucine or deuterated myristic acid).

    • Add Chloroform to separate phases. Collect the upper aqueous phase (polar metabolites).

    • Dry under nitrogen flow.

  • Derivatization (TBDMS Method):

    • The tert-butyldimethylsilyl (TBDMS) derivative is preferred over MOX-TMS for TCA intermediates because it produces stable

      
       fragments (loss of tert-butyl group), simplifying isotopomer analysis.
      
    • Add

      
       MTBSTFA + 1% TBDMCS and 
      
      
      
      Acetonitrile.
    • Incubate at

      
       for 1 hour.
      
  • GC-MS Analysis:

    • Inject

      
       into GC-MS (e.g., Agilent 5977).
      
    • Monitor SIM (Selected Ion Monitoring) ions for key metabolites (e.g., Lactate m/z 261, Succinate m/z 289, Malate m/z 419).

Part 4: Analytical Framework & Flux Calculation

Mass Isotopomer Distribution (MID)

The raw data from GC-MS will be intensities for M0, M1, M2, M3... for each metabolite.

  • M0: Unlabeled.

  • M+X: Metabolite with X

    
    C atoms.
    

Correction: You must correct for natural abundance (C, H, O, Si, N isotopes) using a correction matrix algorithm (e.g., IsoCor or manually via Fernandez et al. method).

Calculating Flux Ratios

The core value of propionate tracing is determining the ratio of Anaplerosis (


) to Citrate Synthase flux (

or

).

Using [U-


C]Propionate , the tracer enters as M+3 Succinyl-CoA.[2]
  • Succinate labeling: Reflects the direct entry.

  • Malate/OAA labeling: Reflects the scrambling.

  • Citrate labeling: Reflects the condensation of OAA with Acetyl-CoA.

A simplified calculation (derived from Burgess et al. and Sherry et al.[3]) uses the enrichment of C4-Glutamate (surrogate for


-Ketoglutarate) and Glucose (surrogate for OAA/PEP).

However, a more robust method uses the MIDA (Mass Isotopomer Distribution Analysis) of Glucose:

Equation for Anaplerosis (Relative to TCA):



This is often derived from the dilution of the label as it passes from Succinate to Citrate.

  • If

    
     is high relative to 
    
    
    
    , the enrichment in OAA (and thus PEP/Glucose) will closely match Succinate.
  • If

    
     is high, the labeled OAA is diluted by unlabeled Acetyl-CoA entering the cycle, lowering the enrichment in Citrate/Glutamate relative to Succinate.
    
The "Burgess" Formula (NMR/MS Hybrid Logic)

For [1-


C]propionate studies, the relative anaplerotic flux (

) can be estimated by comparing the isotopomers of glucose (specifically the C2 resonance in NMR, or specific fragments in MS):


(Note: This is a simplification; actual modeling requires fitting the MIDs of Succinate, Malate, and Glutamate to a metabolic model using software like INCA or 13C-Flux).

Part 5: Self-Validating Systems & Quality Control

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), your experiment must include internal validity checks:

  • The "Succinate Trap":

    • Check: In [U-

      
      C]propionate tracing, Succinate should have a distinct M+3 isotopomer.[2]
      
    • Failure Mode: If Succinate M+3 is absent or low, but M+1/M+2 are high, your propionate infusion rate is too low, or the label is recycling extensively through multiple TCA turns before detection.

  • Glucose Enrichment:

    • Check: Plasma glucose M+1/M+2/M+3 distribution.

    • Logic: If Propionate is driving GNG, you should see specific isotopomers in glucose. If glucose is M0 only, the liver is using glycogen, not GNG (fasting was insufficient).

  • Liver Viability (ATP/ADP):

    • Propionate requires ATP to become Propionyl-CoA. High doses can deplete hepatic ATP. Monitor Adenine nucleotides if possible, or ensure infusion rates do not exceed 20-30

      
      mol/kg/min.
      

References

  • Burgess, S. C., et al. (2015). Limitations of detection of anaplerosis and pyruvate cycling from metabolism of [1-13C]acetate.[3] Nature Medicine, 21(11), 1246–1247. Link

  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.[9][10] Cell Reports, 32(5), 107986.[11] Link

  • Sherry, A. D., & Malloy, C. R. (2005). Effect of murine strain on metabolic pathways of glucose production after brief or prolonged fasting.[3] American Journal of Physiology-Endocrinology and Metabolism, 289(1), E53-E61.[3] Link

  • Perry, R. J., et al. (2016). Propionate increases hepatic pyruvate cycling and anaplerosis and alters mitochondrial metabolism.[9] Journal of Biological Chemistry, 291(23), 12161-12170. Link

  • Landau, B. R., et al. (1993). 14C-labeled propionate metabolism in vivo and estimates of hepatic gluconeogenesis relative to Krebs cycle flux.[9] American Journal of Physiology-Endocrinology and Metabolism, 265(4), E636-E647. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Sodium Propionate-2,3-¹³C₂ Solution for Injection

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the preparation of a sterile, injectable solution of Sodium Propionate-2,3-¹³C₂. This isotopical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive, technically detailed guide for the preparation of a sterile, injectable solution of Sodium Propionate-2,3-¹³C₂. This isotopically labeled compound is a critical tracer for in-vivo metabolic studies, particularly in investigating intermediary metabolism and gut microbiome activity. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and adherence to stringent quality control measures to ensure a safe and effective final product for clinical and research applications.

Introduction: The Significance of ¹³C-Labeled Propionate

Sodium propionate, a short-chain fatty acid, plays a pivotal role in cellular energy metabolism. The stable isotope-labeled variant, Sodium Propionate-2,3-¹³C₂, serves as an invaluable tool in metabolic research. When introduced into a biological system, the ¹³C-labeled propionate is metabolized through various pathways, and the incorporation of the ¹³C label into downstream metabolites can be traced using analytical techniques such as mass spectrometry and NMR spectroscopy.[1][2] This allows for the precise elucidation of metabolic fluxes and pathway activities under various physiological and pathological conditions.

The preparation of an injectable form of this tracer demands meticulous attention to detail to ensure sterility, apyrogenicity, and stability, as parenteral administration bypasses the body's natural defense mechanisms.[3][4] This application note outlines a robust methodology for the formulation and quality control of a Sodium Propionate-2,3-¹³C₂ solution suitable for injection.

Pre-formulation Studies: Foundational Scientific Considerations

Before embarking on the formulation process, a thorough understanding of the physicochemical properties of Sodium Propionate-2,3-¹³C₂ is paramount. These studies inform critical decisions to ensure the final product is stable, safe, and efficacious.

2.1. Solubility Assessment

Sodium propionate is freely soluble in water.[5][6][7][8] The target concentration for the injectable solution should be well within its solubility limits in Water for Injection (WFI) to prevent precipitation.

  • Rationale: Ensuring complete dissolution is the first step in creating a homogenous and safe parenteral solution. Any undissolved particulate matter poses a significant risk of embolism if injected.[3]

2.2. pH and Stability Profile

The pH of the formulation is a critical parameter that influences both the stability of the active pharmaceutical ingredient (API) and the tolerability of the injection.[9] The aqueous solution of sodium propionate is slightly alkaline, with a pH typically ranging from 8.5 to 10.5 for a 10% solution.[10] For parenteral administration, the ideal pH is close to physiological pH (7.4) to minimize injection site pain and tissue irritation.[9][11]

  • Causality: Deviations from physiological pH can cause hemolysis, phlebitis, and pain upon injection. While a compromise is sometimes necessary to ensure drug stability, minimizing the buffer capacity allows the body's natural buffering systems to quickly neutralize the formulation's pH in vivo.[9]

2.3. Isotonicity

Parenteral solutions should ideally be isotonic with blood and bodily fluids to prevent cellular damage.[9][11] Hypotonic solutions can cause cells to swell and rupture, while hypertonic solutions can lead to cell shrinkage.[12]

  • Experimental Logic: The tonicity of the Sodium Propionate-2,3-¹³C₂ solution must be assessed and, if necessary, adjusted using a suitable tonicity-modifying agent like sodium chloride or dextrose.[9][12] The goal is to achieve an osmolality within an acceptable range of 250 to 350 mOsm/kg.[9]

Materials and Reagents

The quality of the raw materials is fundamental to the safety and efficacy of the final injectable product. All materials must be of pharmaceutical grade and meet compendial standards where applicable.

Material Grade/Specification Purpose
Sodium Propionate-2,3-¹³C₂≥98% Chemical Purity, ≥99 atom % ¹³C Isotopic EnrichmentActive Pharmaceutical Ingredient (API)
Water for Injection (WFI)USP/EP GradeSolvent
Sodium Chloride (NaCl)USP/EP GradeTonicity-adjusting agent
Hydrochloric Acid (HCl)0.1 N, USP/EP GradepH adjustment
Sodium Hydroxide (NaOH)0.1 N, USP/EP GradepH adjustment
Nitrogen (N₂)High PurityInert gas for blanketing
Experimental Protocol: Preparation of Sterile Sodium Propionate-2,3-¹³C₂ Solution

This protocol details the step-by-step procedure for formulating a sterile, apyrogenic solution. The entire process must be conducted under aseptic conditions in a certified cleanroom environment.[3][13][14]

4.1. Formulation Workflow Diagram

Formulation_Workflow cluster_prep Preparation cluster_sterilization Sterilization & Filling cluster_qc Quality Control start Start: Aseptic Environment dissolution 1. Dissolution of API & Excipients in WFI start->dissolution ph_adjustment 2. pH Adjustment dissolution->ph_adjustment qs 3. Quantum Satis (q.s.) with WFI ph_adjustment->qs pre_filtration 4. Pre-filtration (Optional) qs->pre_filtration sterile_filtration 5. Sterile Filtration (0.22 µm) pre_filtration->sterile_filtration filling 6. Aseptic Filling into Vials sterile_filtration->filling stoppering 7. Stoppering and Capping filling->stoppering inspection 8. Visual Inspection stoppering->inspection end End: Quarantine for QC Testing inspection->end

Caption: Aseptic manufacturing workflow for Sodium Propionate-2,3-¹³C₂ injection.

4.2. Step-by-Step Methodology
  • Component Preparation: All glassware and equipment must be depyrogenated, typically by heating at 250°C for not less than 30 minutes.[15] All containers and closures should be sterilized.[16]

  • Compounding:

    • In a sterile, tared vessel, add approximately 80% of the final volume of WFI.

    • While stirring, add the calculated amount of Sodium Chloride (if required for tonicity adjustment) and stir until completely dissolved.

    • Slowly add the accurately weighed Sodium Propionate-2,3-¹³C₂ powder and continue stirring until a clear solution is obtained.

  • pH Adjustment:

    • Measure the pH of the solution.

    • Adjust the pH to the target range (e.g., 6.5-7.5) by dropwise addition of 0.1 N HCl or 0.1 N NaOH as needed.[17] This step should be performed under continuous stirring.

  • Final Volume Adjustment: Add WFI to reach the final target volume (Quantum Satis) and stir to ensure homogeneity.

  • Sterile Filtration:

    • The solution must be sterilized by filtration through a sterile, non-pyrogenic 0.22-micron filter.[14][16] This method is suitable for heat-sensitive or heat-labile solutions.[18]

    • The integrity of the filter should be verified before and after filtration.

  • Aseptic Filling:

    • In an ISO 5 (Class 100) environment, aseptically fill the sterile-filtered solution into previously sterilized vials.

    • Immediately stopper the vials with sterile stoppers and secure with aluminum caps.

  • Visual Inspection: 100% of the filled vials must be visually inspected for any particulate matter, container-closure defects, or other imperfections.[13]

Quality Control and Product Verification

Rigorous quality control testing is mandatory to ensure the safety, purity, and potency of the final injectable product.[4][19]

5.1. Analytical Testing Workflow

Analytical_Workflow cluster_tests QC Tests FinalProduct Final Product Vials Appearance Appearance & pH FinalProduct->Appearance Identity Identity (LC-MS/NMR) FinalProduct->Identity Assay Assay/Concentration (HPLC/GC) FinalProduct->Assay IsotopicPurity Isotopic Enrichment (MS/NMR) FinalProduct->IsotopicPurity Sterility Sterility Test (USP <71>) FinalProduct->Sterility Endotoxin Bacterial Endotoxins (LAL Test) FinalProduct->Endotoxin Particulate Particulate Matter (USP <788>) FinalProduct->Particulate

Sources

Application

Application Note: Precision Metabolic Flux Analysis using Sodium Propionate-2,3-13C2

Abstract & Scope This application note details the use of Sodium Propionate-2,3-13C2 as a specialized stable isotope tracer for interrogating mitochondrial anaplerosis and gluconeogenesis. Unlike [U-13C]Glucose or [U-13C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the use of Sodium Propionate-2,3-13C2 as a specialized stable isotope tracer for interrogating mitochondrial anaplerosis and gluconeogenesis. Unlike [U-13C]Glucose or [U-13C]Glutamine, which primarily trace oxidative flux and nitrogen metabolism respectively, 13C-propionate specifically targets the succinyl-CoA entry point of the TCA cycle. This allows for the precise quantification of anaplerotic flux distinct from canonical acetyl-CoA oxidation, making it an indispensable tool for studying metabolic flexibility in tumor microenvironments, immune cell activation, and propionic acidemia models.

Mechanism of Action & Tracer Fate

To interpret data correctly, researchers must understand the atom mapping of the tracer. Sodium Propionate-2,3-13C2 contains two heavy carbons: the methylene (C2) and the methyl (C3) carbons. The carbonyl carbon (C1) is unlabeled.

Metabolic Pathway[1][2]
  • Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase. The 13C labels remain at C2 and C3.

  • Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled CO2 (from bicarbonate) to the C2 position, forming D-Methylmalonyl-CoA .[1]

  • Isomerization: Methylmalonyl-CoA Mutase (MUT), a B12-dependent enzyme, catalyzes the migration of the -CO-SCoA group to the methyl carbon. This rearrangement converts the branched chain into the linear Succinyl-CoA .

  • TCA Entry: The resulting Succinyl-CoA retains the 13C-13C bond, with labels located at the two central methylene carbons (C2 and C3 of the succinyl moiety).

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the distinct entry point compared to Glucose/Pyruvate.

PropionateMetabolism Propionate Sodium Propionate-2,3-13C2 (Extracellular) PropionylCoA Propionyl-CoA (C2, C3 Labeled) Propionate->PropionylCoA ACSS2/3 MethylmalonylCoA Methylmalonyl-CoA (Branched Intermediate) PropionylCoA->MethylmalonylCoA PCC (+CO2) SuccinylCoA Succinyl-CoA (C2, C3 Labeled) MethylmalonylCoA->SuccinylCoA MUT (B12) Succinate Succinate (Symmetric M+2) SuccinylCoA->Succinate SCS Fumarate Fumarate (M+2) Succinate->Fumarate SDH Malate Malate (M+2) Fumarate->Malate FH OAA Oxaloacetate (M+2) Malate->OAA MDH Citrate Citrate (M+2) OAA->Citrate CS Glucose [U-13C]Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Citrate Oxidative Entry

Caption: Figure 1. Metabolic fate of Sodium Propionate-2,3-13C2. The tracer enters the TCA cycle via Succinyl-CoA, distinct from the Acetyl-CoA entry used by glucose.

Experimental Design Considerations

Concentration & Toxicity

Propionate acts as a Histone Deacetylase (HDAC) inhibitor at high concentrations. To avoid confounding metabolic data with epigenetic shifts or toxicity:

  • Recommended Range: 100 µM – 5 mM.

  • Toxicity Threshold: >10 mM is often cytotoxic in sensitive lines (e.g., GBM, MCF-7).

  • Validation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with unlabeled Sodium Propionate before the isotope experiment.

Media Formulation
  • Serum: Use Dialyzed FBS (dFBS) . Standard FBS contains endogenous short-chain fatty acids (SCFAs) and lipids that will dilute the isotopic enrichment (IE) and complicate mass isotopomer analysis.

  • Competing Substrates:

    • Standard Tracing: Use physiological glucose (5 mM) and glutamine (0.5-2 mM) to observe propionate utilization in a competitive environment.

    • Forced Flux: Use low-glucose media to force reliance on mitochondrial anaplerosis.

Step-by-Step Protocol

Phase 1: Preparation
  • Stock Solution: Dissolve Sodium Propionate-2,3-13C2 in sterile, molecular-grade water to create a 500 mM stock .

    • Note: Sodium salt is non-volatile compared to the free acid form, ensuring stability.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane. Store at -20°C.

  • Media Prep: Prepare DMEM/RPMI with 10% Dialyzed FBS. Add the tracer to reach the desired final concentration (e.g., 2 mM).

Phase 2: Cell Culture & Labeling
  • Seeding: Seed cells (e.g., 5 x 10⁵ cells/well in 6-well plates) in standard media. Allow attachment overnight (12-18 hours).

  • Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled metabolites.

  • Pulse: Add the pre-warmed 13C-Propionate Media .

  • Incubation:

    • Dynamic Flux: 15, 30, 60 minutes (to measure rate of incorporation).

    • Steady State: 24 hours (to measure total contribution to TCA pools).

Phase 3: Quenching & Extraction (Adherent Cells)

Critical: Metabolism must be stopped instantly to prevent turnover during harvest.

  • Quench: Place plate on dry ice or wash rapidly with ice-cold saline (0.9% NaCl).

  • Extraction: Add 1 mL of 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scraping: Scrape cells while keeping the plate on ice. Transfer suspension to a microcentrifuge tube.

  • Lysis: Vortex vigorously for 10 minutes at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein/debris.

  • Supernatant: Transfer supernatant to a glass vial for LC-MS or dry down under nitrogen flow for GC-MS derivatization.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When analyzing data, look for the following mass shifts (M+n):

MetabolitePrimary IsotopomerExplanation
Propionate M+2Parent tracer (detected if intracellular pool is measured).
Propionyl-CoA M+2Direct activation. Retains C2, C3 label.
Succinyl-CoA M+2Direct anaplerotic entry via MUT.
Succinate M+2Symmetric intermediate.
Malate/Fumarate M+2Forward TCA cycling.
Citrate M+2Condensation of M+2 OAA + Unlabeled Acetyl-CoA.
Citrate M+4Second turn of TCA cycle or entry of labeled Acetyl-CoA (rare with this tracer).
Calculation of Fractional Contribution

To determine the percentage of the TCA cycle pool derived from propionate:



Where 

is the abundance of isotopomer M+n, and

is the number of carbons in the metabolite.

Troubleshooting & Quality Control

  • Low Enrichment: If M+2 peaks in TCA intermediates are <5%, check if Glutamine is dominating anaplerosis. Repeat with lower Glutamine (0.5 mM) to unmask Propionate flux.

  • High Background: Ensure Dialyzed FBS was used. Standard FBS can contain significant levels of unlabeled propionate and lipids.

  • Volatility: While sodium propionate is stable, the free acid form (generated in acidic extraction buffers) is volatile. Do not dry samples under heat; use a centrifugal evaporator or nitrogen stream at room temperature.

References

  • Metabolic Flux Analysis Guidelines: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. [Link]

  • Propionate Metabolism Mechanism: Crown, S. B., et al. (2015). Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle. Cell Metabolism. [Link]

  • Anaplerosis Tracing: Perry, R. J., et al. (2016). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell. [Link]

  • Toxicity & Concentration: Kim, H. J., et al. (2019). Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling. International Journal of Molecular Sciences. [Link]

  • Propionate Anabolism (3C to 6C): Doan, M. T., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. Journal of Lipid Research. [Link]

Sources

Method

Application Note: Tracking Mitochondrial Metabolism with Sodium Propionate-2,3-13C2

Executive Summary & Strategic Rationale This guide details the protocol for using Sodium Propionate-2,3-13C2 to probe mitochondrial anaplerosis. Unlike glucose (which enters the TCA cycle via Acetyl-CoA) or glutamine (en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for using Sodium Propionate-2,3-13C2 to probe mitochondrial anaplerosis. Unlike glucose (which enters the TCA cycle via Acetyl-CoA) or glutamine (entering via


-Ketoglutarate), propionate enters the cycle at Succinyl-CoA .

This unique entry point makes Propionate-2,3-13C2 the gold-standard tracer for:

  • Assessing Anaplerosis: Quantifying the replenishment of TCA intermediates independent of glutaminolysis.

  • Validating Vitamin B12-Dependent Pathways: The conversion of propionate requires Methylmalonyl-CoA Mutase, a B12-dependent enzyme.

  • Disease Profiling: Specifically in Propionic Acidemia, Methylmalonic Acidemia, and cancer cells exhibiting metabolic plasticity (scavenging short-chain fatty acids).

Why Sodium Propionate-2,3-13C2? Using the 2,3-labeled isotopologue is superior to 1-13C because the labeled carbons (C2 and C3) are retained in the carbon backbone during the conversion to Succinyl-CoA. In contrast, labels at the C1 position (carboxyl) are more susceptible to loss via decarboxylation or exchange reactions, potentially underestimating flux.

Mechanistic Basis: The Propionate-to-Succinate Shunt

To interpret the data, one must understand the carbon transitions. Propionate bypasses the standard Pyruvate Dehydrogenase (PDH) complex.

The Pathway[1]
  • Activation: Propionate

    
     Propionyl-CoA (via Propionyl-CoA Synthetase).
    
  • Carboxylation: Propionyl-CoA + HCO

    
    
    
    
    
    D-Methylmalonyl-CoA (via Propionyl-CoA Carboxylase - Biotin dependent ).
  • Isomerization: D-Methylmalonyl-CoA

    
     L-Methylmalonyl-CoA.
    
  • Rearrangement: L-Methylmalonyl-CoA

    
     Succinyl-CoA (via Methylmalonyl-CoA Mutase - B12 dependent ).
    
  • TCA Entry: Succinyl-CoA enters the Krebs cycle.

Carbon Fate (The M+2 Signature)
  • Input: Propionate (

    
     at C2, C3) 
    
    
    
    Mass M+2.
  • Intermediate: Succinyl-CoA retains both labeled carbons

    
     Mass M+2.
    
  • TCA Cycle: Succinyl-CoA converts to Succinate. Because Succinate is a symmetric molecule, the label orientation is randomized, but the mass shift remains M+2 .

  • Propagation: The M+2 motif passes to Fumarate

    
     Malate 
    
    
    
    Oxaloacetate
    
    
    Citrate.

PropionatePathway Propionate Sodium Propionate-2,3-13C2 (Tracer M+2) PropionylCoA Propionyl-CoA (M+2) Propionate->PropionylCoA ACSS2 Methylmalonyl Methylmalonyl-CoA (M+2) PropionylCoA->Methylmalonyl PCC (Biotin) SuccinylCoA Succinyl-CoA (Entry Point M+2) Methylmalonyl->SuccinylCoA MUT (Vit B12) Succinate Succinate (M+2) SuccinylCoA->Succinate TCA Cycle Entry Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA Citrate Citrate (M+2) OAA->Citrate + Acetyl-CoA (M+0) Citrate->SuccinylCoA TCA Cycle Continues

Figure 1: Carbon flow from Propionate-2,3-13C2 into the TCA cycle. Note that Citrate becomes M+2 because it combines labeled OAA (M+2) with unlabeled Acetyl-CoA (M+0) derived from glucose/fatty acids.

Experimental Protocol

A. Materials & Reagents[2][3][4][5][6][7]
  • Tracer: Sodium Propionate-2,3-13C2 (99% enrichment).

  • Base Media: Glucose/Glutamine-free DMEM or RPMI (reconstituted to control unlabeled sources).

  • Serum: Dialyzed FBS (Essential: Standard FBS contains unknown quantities of lipids and short-chain fatty acids that will dilute your tracer).

  • Quenching Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

B. Cell Culture & Labeling Workflow

Critical Note on Toxicity: Propionate can be toxic at high concentrations (>5 mM) by depleting free CoA pools. The recommended tracing concentration is 0.5 mM to 1.0 mM .

  • Adaptation (Day 0-1):

    • Seed cells in standard media. Allow to attach overnight.

  • Wash Step (T=0):

    • Aspirate media. Wash 2x with warm PBS to remove residual unlabeled metabolites.

  • Pulse Labeling:

    • Add media containing 1 mM Sodium Propionate-2,3-13C2 .

    • Ensure media contains physiological Glucose (5-10 mM) and Glutamine (2-4 mM) to maintain cell health, unless specifically testing nutrient deprivation.

  • Incubation:

    • Duration: 4 to 24 hours.

    • Note: Propionate flux is rapid. 4 hours is sufficient for initial TCA entry; 24 hours ensures Isotopic Steady State (ISS) for modeling.

C. Metabolite Extraction (Adherent Cells)
  • Quench: Rapidly aspirate media. Immediately add 1 mL of -80°C 80% Methanol directly to the plate.

    • Why? Metabolism stops instantly. Washing with PBS before methanol is discouraged as it causes metabolite leakage; if necessary, use ice-cold ammonium acetate.

  • Scrape: Scrape cells into the methanol on dry ice.

  • Transfer: Move suspension to a microcentrifuge tube.

  • Lyse: Vortex vigorously (1 min) or freeze-thaw (liquid N2 / 37°C bath) 3 cycles.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dry: Transfer supernatant to a new tube. Dry under nitrogen gas or SpeedVac (keep temperature <30°C to prevent degradation).

  • Reconstitute: Resuspend in 50-100

    
    L of LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water).
    

Analytical Methodology (LC-MS/MS)[7][8][9][10]

While GC-MS is excellent for TCA intermediates, LC-MS is preferred for CoA esters (Propionyl-CoA, Methylmalonyl-CoA).

Instrument: Q-TOF or Orbitrap (High Resolution is vital for resolving isotopologues). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar TCA metabolites.

ParameterSetting / Description
Column ZIC-pHILIC or Amide HILIC (2.1 x 100 mm, 3.5

m)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (Water)
Mobile Phase B 100% Acetonitrile
Gradient 80% B to 20% B over 15 mins
Ionization Negative Mode (ESI-) for TCA intermediates; Positive Mode (ESI+) for CoA esters
Target Mass List (M+0 and M+2)
MetaboliteFormula (Unlabeled)M+0 (m/z)M+2 Target (m/z)
Propionate C3H5O273.029075.0357
Succinate C4H4O4117.0188119.0255
Fumarate C4H2O4115.0031117.0098
Malate C4H4O5133.0137135.0204
Citrate C6H5O7191.0192193.0259

Data Interpretation & Logic

The validity of your experiment relies on the Mass Isotopomer Distribution (MID) .

The Anaplerotic Index

Calculate the fractional contribution of propionate to the TCA cycle:



  • High M+2 in Malate/Succinate: Indicates active propionate flux.

  • Low M+2 in Citrate: Suggests that while propionate enters the cycle, the OAA pool is being diluted heavily by unlabeled glucose/glutamine before condensing with Acetyl-CoA.

The "Scrambling" Check (Self-Validation)

Because Succinate is symmetric, the label from Propionate-2,3-13C2 is randomized.

  • If you see M+1 peaks significantly appearing in the first turn (short time points), it indicates unexpected bond cleavage or contamination.

  • M+2 should be the dominant isotopologue in the first turn.

  • M+3 / M+4 in Citrate: This appears only after multiple turns of the TCA cycle (when M+2 OAA combines with M+2 Acetyl-CoA, though Acetyl-CoA is usually unlabeled in this specific protocol, so M+4 Citrate is rare unless Propionate is also feeding Acetyl-CoA via complex pathways).

Troubleshooting Low Enrichment
  • Issue: Low M+2 signal in TCA intermediates.

  • Cause 1: B12 Deficiency. The Mutase enzyme requires B12. If cells are B12-starved, Propionyl-CoA accumulates (check for high Propionyl-Carnitine) but does not enter TCA.

  • Cause 2: Competition. High Glutamine levels in media can flood the Succinyl-CoA/Alpha-KG pool, diluting the Propionate signal.

WorkflowLogic Start Start: Cell Culture (Dialyzed FBS) Tracer Add 1mM Propionate-2,3-13C2 Start->Tracer Extract Extract Metabolites (Cold MeOH) Tracer->Extract Analyze LC-MS Analysis Extract->Analyze Decision Check Succinate Analyze->Decision ResultA M+2 Detected: Valid Anaplerosis Decision->ResultA High Enrichment ResultB No M+2: Check Vit B12 / PCC Decision->ResultB Low Enrichment

Figure 2: Logical workflow for validating propionate flux data.

References

  • Metabolic Flux Analysis in hiPSC-CMs. Insights into cardiac dysfunction in propionic acidemia. [Link]

  • Quantitative Assessment of Anaplerosis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Propionate Metabolism in Cancer. Evaluation of 13C isotopic tracers for metabolic flux analysis. [Link]

  • LC-MS/MS Quantification of Acyl-CoAs. Method validation for CoA biosynthetic intermediates. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Propionate-2,3-13C2 Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving 13C enrichment yields and cell viability using Sodium Propionate-2,3-13C2. Executive Summary: The "2,3-Label" Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving 13C enrichment yields and cell viability using Sodium Propionate-2,3-13C2.

Executive Summary: The "2,3-Label" Advantage

Why you chose this reagent: You are likely using Sodium Propionate-2,3-13C2 (labeled at the methyl and methylene carbons, but not the carboxyl group) to probe the Methylcitrate Cycle (2-MCC) or to generate doubly-labeled Acetyl-CoA in vivo.

Unlike [1-13C]propionate, where the label is frequently lost as CO₂ during the pyruvate dehydrogenase (PDH) reaction, the 2,3-13C2 motif is conserved through the conversion to pyruvate and subsequently into [1,2-13C2]Acetyl-CoA . This creates a distinct M+2 isotopomer signal in the TCA cycle, providing a high-fidelity tracer for metabolic flux analysis (MFA) and polyketide biosynthesis studies.

The Core Problem: Propionate is metabolically expensive and, more critically, toxic to many host organisms (including E. coli and CHO cells) at high concentrations. It inhibits growth by sequestering Coenzyme A (CoA) or accumulating toxic intermediates like 2-methylcitrate.

Optimization Protocols (The "How-To")

Protocol A: The "Adaptation Ramp" Feeding Strategy

Objective: Overcome propionate toxicity (lag phase) and maximize label uptake.

The Science: Sudden exposure to high propionate concentrations (>20 mM) causes a "metabolic crash" due to the accumulation of Propionyl-CoA and 2-methylcitrate, which inhibit the TCA cycle enzyme aconitase [1].

Workflow:

  • Inoculum Adaptation (Day 0):

    • Do not inoculate from a glucose-only preculture directly into propionate medium.

    • Step: Supplement the preculture (LB or minimal media) with 5 mM unlabeled sodium propionate . This induces the prp operon (in E. coli) or upregulates acyl-CoA synthetases, priming the cells.

  • Carbon Catabolite Avoidance (Day 1):

    • Critical: In E. coli, glucose represses the prp operon (Carbon Catabolite Repression).

    • Action: Use Glycerol (0.5% v/v) instead of glucose as the co-substrate. Glycerol supports growth without repressing propionate transporters.

  • The Pulse-Feed Method (Production Phase):

    • Instead of a bolus addition, use a pulsed approach to keep propionate < 10 mM.

TimepointActionSubstrate Concentration
T=0h Inoculate0 mM Propionate / 0.5% Glycerol
OD600 = 0.6 Pulse 1 Add 5 mM Propionate-2,3-13C2
OD600 = 1.2 Pulse 2 Add 5 mM Propionate-2,3-13C2
Stationary HarvestTotal added: 10 mM
Protocol B: Media Formulation for High Yield

Objective: Prevent label dilution.

  • Buffer Capacity: Propionate metabolism consumes protons (if uptake is via symport) or releases acid (if fermentation occurs). Use 100 mM MOPS or Phosphate buffer (pH 7.2) to prevent pH crashes that arrest uptake.

  • Limiting Co-Substrate: To force the cells to use the expensive 13C-propionate, the co-substrate (glycerol) must be the limiting factor.

    • Ratio: Maintain a C-molar ratio of 1:1 (Propionate:Glycerol) for balanced growth and enrichment.

Metabolic Pathway Visualization[1]

The following diagram illustrates the metabolic fate of Sodium Propionate-2,3-13C2. Note how the Red Nodes indicate the conservation of the 13C label into the TCA cycle, bypassing the decarboxylation loss at the PDH step.

PropionateFate cluster_toxicity Toxicity Checkpoint Propionate Sodium Propionate-2,3-13C2 (C3*-C2*-C1) PropionylCoA Propionyl-CoA (C3*-C2*-C1-CoA) Propionate->PropionylCoA PrpE (Synthetase) Methylcitrate 2-Methylcitrate (Toxic Intermediate) PropionylCoA->Methylcitrate PrpC (Synthase) + Oxaloacetate Pyruvate Pyruvate (C3*-C2*-C1) Methylcitrate->Pyruvate 2-MCC Cycle (PrpD/B) AcetylCoA Acetyl-CoA (C2*-C1*-CoA) Pyruvate->AcetylCoA PDH Complex CO2 CO2 (Loss of C1) Pyruvate->CO2 Decarboxylation TCA TCA Cycle (M+2 Isotopomers) AcetylCoA->TCA Citrate Synthase

Caption: Metabolic fate of Propionate-2,3-13C2 via the 2-Methylcitrate Cycle (2-MCC). The label (Red) is conserved into Pyruvate and Acetyl-CoA, creating a strong M+2 signal in the TCA cycle.

Troubleshooting Guide (FAQ)

Issue 1: "My cells stopped growing immediately after adding the labeled propionate."

Diagnosis: Propionate Toxicity Shock.

  • Mechanism: Intracellular accumulation of propionyl-CoA depletes the free CoA pool, halting all CoA-dependent reactions (including lipid synthesis).

  • Fix:

    • Check the pH. If pH < 6.5, propionate becomes protonated (propionic acid), diffuses freely into the cell, and acts as an uncoupler. Adjust media to pH 7.2-7.4.

    • Reduce concentration. Do not exceed 10 mM for E. coli or 2-4 mM for mammalian (CHO/HEK) cells in a single bolus [2].

Issue 2: "I see low enrichment (dilution) even though the cells grew well."

Diagnosis: Catabolite Repression or Metabolic Dilution.

  • Mechanism: If you used Glucose as a co-feed, the cells preferentially used glucose and suppressed the propionate uptake transporters.

  • Fix: Switch to Glycerol (bacteria) or Galactose/Lactate (mammalian) as the co-substrate. These carbon sources do not trigger the strong cAMP-CRP repression seen with glucose [3].

Issue 3: "The labeling pattern is scrambled; I see M+1 where I expect M+2."

Diagnosis: TCA Cycle Cycling / Anaplerosis. [1]

  • Mechanism: The label is cycling through the TCA cycle multiple times or entering via the Succinate node (if the Methylmalonyl-CoA pathway is active).

  • Fix:

    • Shorten the labeling time (measure at "Isotopic Non-Steady State").

    • Use Metabolic Flux Analysis (MFA) software to model the scrambling. The "randomizing" nature of succinate (symmetric molecule) will naturally redistribute the label if it enters via the PCC pathway [4].

Analytical Validation (QC)

How do you know it worked? Use this reference table for NMR/MS signals.

MetaboliteExpected Isotopomer (from 2,3-13C2 Input)Analytical MethodNotes
Pyruvate [2,3-13C2]LC-MS / NMRDirect product of 2-MCC cleavage.
Acetyl-CoA [1,2-13C2]LC-MSFormed via PDH (C1 of pyruvate lost).
Citrate [1,2-13C2] (and others)GC-MSCondensation of labeled Acetyl-CoA.
Alanine [2,3-13C2]1H-13C HSQC NMRExcellent proxy for intracellular pyruvate pool.

References

  • Textor, S., et al. (1997). "Metabolism of propionate in Escherichia coli: 2-methylcitrate cycle." Archives of Microbiology.

  • Chokkathukalam, A., et al. (2014). "Sodium butyrate and sodium propionate toxicity in CHO cells." Bioengineered.

  • Antoniewicz, M.R. (2015).[2] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Crown, S.B., et al. (2015). "Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes." PLOS ONE.

Sources

Optimization

Correcting for natural abundance in Sodium propionate-2,3-13C2 data

Technical Support Center: Natural Abundance Correction for Sodium Propionate-2,3-13C2 Data Role: Senior Application Scientist Subject: Troubleshooting & Best Practices for Isotope Correction in Anaplerotic Flux Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Natural Abundance Correction for Sodium Propionate-2,3-13C2 Data

Role: Senior Application Scientist Subject: Troubleshooting & Best Practices for Isotope Correction in Anaplerotic Flux Analysis

Introduction: The "Hidden" Carbon Problem

You are likely using Sodium Propionate-2,3-13C2 to probe anaplerotic flux—specifically the entry of carbon into the TCA cycle via Succinyl-CoA. This tracer is powerful because it bypasses Pyruvate Dehydrogenase (PDH), providing a distinct window into mitochondrial metabolism.

However, a recurring support ticket we receive involves "dirty" data: Mass Isotopomer Distributions (MIDs) that don't match theoretical predictions. The culprit is rarely the mass spec; it is almost always the Natural Abundance Correction (NAC) workflow.

In a C3 molecule like propionate, natural Carbon-13 (1.1% abundance) might seem negligible. But if you are analyzing derivatized fragments (common in GC-MS) or downstream TCA intermediates (like Citrate, C6), the "background noise" of natural isotopes can account for 10–20% of your signal, completely masking the true tracer enrichment.

This guide replaces generic advice with a rigorous, mathematically grounded troubleshooting framework.

Module 1: Theoretical Foundation (FAQ)

Q: Why does my raw data show M+1 and M+3 peaks when I only used a +2 tracer? A: This is the "Skewing Effect." Even with a pure [2,3-13C2] tracer, you will see:

  • M+0: Unlabeled endogenous propionate.

  • M+1: Natural 13C occurring at the C1 position (which is not labeled by your tracer) or in the derivatization reagents.

  • M+2: Your tracer signal (Dominant).

  • M+3: Your tracer (M+2) plus a natural 13C at the C1 position.

Q: Can I just subtract the baseline M0 spectrum? A: No. Subtraction fails because isotope incorporation is a probabilistic combination, not a linear addition. You must use Matrix Inversion or Iterative Least Squares . Subtraction ignores the fact that a labeled molecule can also have a natural isotope, shifting it further up the mass scale.

Module 2: The Correction Workflow (Protocol)

This protocol assumes you have raw ion intensities (Area under the curve) for your isotopologues (M0, M1, M2...).

Step 1: Define the Ion Object (Critical)

The most common failure point is correcting based on the metabolite formula (C3H5O2) while measuring a derivatized fragment.

  • LC-MS Users: Use the metabolite formula (e.g., Propionate:

    
    ).
    
  • GC-MS Users: You must use the formula of the measured fragment , including the Silicon/Carbon atoms from the TBDMS/TMS tag.

Step 2: The Matrix Method ( )

We treat the relationship between Measured Intensities (


) and True Labeling (

) as a linear algebra problem:

Where

is the Correction Matrix containing the theoretical natural abundance probabilities. To find the true labeling (

), we invert the matrix:

Step 3: Execution
  • Construct Matrix

    
    :  Calculate the probability of natural isotopes for the specific chemical formula. (Row 
    
    
    
    , Column
    
    
    = Probability that a molecule with
    
    
    tracer labels appears as mass
    
    
    due to natural abundance).
  • Invert: Calculate

    
    .
    
  • Multiply: Dot product of

    
     and your Raw Intensity Vector.
    

Visualization: The Correction Pipeline

NAC_Workflow cluster_check Validation Checkpoint RawData Raw MS Data (M0, M1, M2...) Calc L = C⁻¹ • I RawData->Calc Vector I Formula Define Ion Formula (Must include Derivative!) MatrixGen Generate Correction Matrix (C) Formula->MatrixGen Inversion Matrix Inversion (C⁻¹) MatrixGen->Inversion Inversion->Calc Matrix C⁻¹ Result Corrected MID (True Enrichment) Calc->Result

Figure 1: The logical flow of Natural Abundance Correction. Note that the definition of the chemical formula is the central dependency for generating the correct matrix.

Module 3: Troubleshooting Specific Artifacts

Use this table to diagnose your data anomalies.

SymptomProbable CauseThe Fix
Negative Values in Corrected DataOvercorrection. You likely included the derivatization atoms in the formula but measured a fragment that lost them, OR you used the full molecule formula for a fragment ion.Verify the exact m/z of your peak. Does it correspond to

(loss of t-butyl)? If so, adjust the C/H count in your formula.
M+2 is lower than expected Tracer Impurity. Commercial 2,3-13C2 propionate is often ~99% pure. The 1% unlabeled impurity adds to M0.Input the "Tracer Purity" parameter in your software (e.g., IsoCor, INCA). Do not assume 100%.
High M+1 after correction Resolution Artifact. In high-res MS, 13C isotopes (1.00335 Da) differ from 15N/2H isotopes. If you bin them together, the matrix (which assumes standard weights) fails.Ensure your integration window is narrow enough to exclude non-C isotopes, or use a "High-Res" correction algorithm.
Oscillating Pattern (High-Low-High)Centroiding Error. The MS software may have mis-assigned the peak center, splitting one isotope into two bins.Check raw spectral profile (profile mode, not centroid). Re-integrate peak areas manually if necessary.

Module 4: Biological Context & Validation

To validate that your correction worked, you must understand the expected biological fate of Sodium Propionate-2,3-13C2.

The Pathway: Propionate


 Propionyl-CoA 

Methylmalonyl-CoA

Succinyl-CoA (TCA Cycle Entry).

Validation Logic: If your correction is accurate, the enrichment pattern of Succinate (downstream) should reflect the M+2 pattern of Propionate, but diluted by unlabeled TCA cycle carbon.

  • If Propionate is M+2: Succinyl-CoA should initially show M+2.

  • Scrambling: Due to the symmetry of Succinate, the label will scramble over time, eventually producing M+1 and M+2 isotopomers in later turns of the cycle.

Visualizing the Tracer Fate:

Propionate_Fate Prop Propionate-2,3-13C2 (M+2) PropCoA Propionyl-CoA (M+2) Prop->PropCoA ACS SuccCoA Succinyl-CoA (M+2) PropCoA->SuccCoA PCC / Mutase (Anaplerosis) TCA TCA Cycle (Scrambling) SuccCoA->TCA Entry Scramble Note: Succinate symmetry will redistribute label to M+1 and M+2 TCA->Scramble

Figure 2: The metabolic fate of the tracer. Successful NAC should preserve the M+2 signature into the Succinyl-CoA pool before TCA cycle scrambling occurs.

References

  • Moseley, H. N. (2010). Correcting for naturally occurring mass isotopologue abundances in stable-isotope tracing experiments with PolyMID. BMC Bioinformatics. [Link]

  • Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering. [Link]

Troubleshooting

Technical Support Center: Minimizing Tracer Recycling Errors with Sodium Propionate-2,3-¹³C₂

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sodium propionate-2,3-¹³C₂ in stable isotope tracing experiments. Here, we provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sodium propionate-2,3-¹³C₂ in stable isotope tracing experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tracer recycling and help you ensure the scientific integrity of your metabolic flux analysis.

Introduction: The Challenge of Tracer Recycling with Propionate

Sodium propionate-2,3-¹³C₂ is a valuable tracer for probing anaplerosis and the activity of the tricarboxylic acid (TCA) cycle. As propionyl-CoA, it enters the TCA cycle at the level of succinyl-CoA.[1] However, the metabolic journey of the ¹³C label is not always linear. Tracer recycling, the reappearance of the isotope label in precursor pools after its initial metabolic conversion, can lead to scrambled labeling patterns and an overestimation or underestimation of true metabolic fluxes.[2] Understanding and mitigating these effects are crucial for accurate data interpretation.

This guide will equip you with the knowledge to anticipate, identify, and correct for tracer recycling errors in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tracer recycling and why is it a particular problem with Sodium propionate-2,3-¹³C₂?

A1: Tracer recycling occurs when the ¹³C atoms from the administered tracer, after passing through several metabolic reactions, are reincorporated into earlier metabolites in the pathway, including the precursor pool being measured. With Sodium propionate-2,3-¹³C₂, the two labeled carbons enter the TCA cycle as succinyl-CoA. As they traverse the cycle, they can be incorporated into oxaloacetate. This labeled oxaloacetate can then be decarboxylated to phosphoenolpyruvate (PEP) and subsequently pyruvate, which can be converted back to acetyl-CoA. This "scrambling" of the ¹³C label can dilute the isotopic enrichment of the primary tracer pool and lead to complex labeling patterns in downstream metabolites, making accurate flux calculations challenging.[1]

Q2: I'm observing unexpected M+1 and M+2 isotopologues in my TCA cycle intermediates. Is this due to tracer recycling?

A2: Yes, this is a classic sign of tracer recycling. When Sodium propionate-2,3-¹³C₂ is metabolized, you would initially expect to see a significant M+2 peak in succinate and subsequent TCA cycle intermediates. However, as the labeled carbons cycle through the TCA cycle and other connected pathways, they can be lost one at a time (e.g., through decarboxylation reactions) and then reincorporated. This leads to the appearance of M+1 and other lower mass isotopologues that were not directly introduced by the tracer.

Q3: How can I distinguish between tracer recycling and contributions from other carbon sources?

A3: This can be challenging but is achievable through careful experimental design and data analysis.

  • Use of multiple tracers: Performing parallel experiments with other tracers, such as ¹³C-glucose or ¹³C-glutamine, can help to delineate the contributions of different substrates to the observed labeling patterns.[3]

  • Isotopomer analysis: Analyzing the positional distribution of ¹³C atoms within a metabolite can provide clues about the metabolic routes taken. For example, the specific positions of the ¹³C labels in glutamate can help differentiate between anaplerotic and oxidative pathways.

  • Metabolic modeling: Mathematical models can be used to simulate the expected labeling patterns from different metabolic scenarios, including varying degrees of tracer recycling. By comparing the simulated data with your experimental data, you can estimate the extent of recycling.

Q4: Can the choice of a different propionate isotopologue help minimize recycling issues?

A4: While Sodium propionate-2,3-¹³C₂ is a common choice, other isotopologues like [1-¹³C]propionate or [U-¹³C₃]propionate can provide complementary information.

  • [1-¹³C]propionate: The label is lost as ¹³CO₂ during the conversion of propionyl-CoA to methylmalonyl-CoA. This can be useful for measuring the activity of propionyl-CoA carboxylase. However, this also means the label does not enter the TCA cycle, limiting its use for studying downstream pathways.

  • [U-¹³C₃]propionate: This uniformly labeled tracer introduces an M+3 label into succinyl-CoA. While it provides a stronger initial signal, the recycling patterns can be more complex to deconvolute.

The choice of isotopologue should be guided by the specific metabolic pathway you are investigating.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent or Low Isotopic Enrichment in Downstream Metabolites

Possible Cause:

  • Suboptimal tracer concentration or infusion rate: The concentration of Sodium propionate-2,3-¹³C₂ may be too low to achieve sufficient labeling over background levels, or the infusion rate may not be adequate to maintain a steady-state enrichment in the precursor pool.[5]

  • Poor tracer uptake by cells or tissues: The cells or tissues of interest may have limited capacity to transport and metabolize propionate.

  • Rapid tracer clearance: In in vivo studies, the tracer may be rapidly cleared from circulation before significant tissue uptake can occur.

Troubleshooting Steps:

  • Optimize Tracer Dose: Conduct a dose-response experiment to determine the optimal concentration of Sodium propionate-2,3-¹³C₂ that provides a detectable signal without causing metabolic perturbations.

  • Verify Tracer Purity: Always check the certificate of analysis for your tracer to ensure its isotopic purity. Impurities can dilute the labeled pool and affect your results.[6]

  • Assess Cell Viability and Metabolism: Ensure that your cells are healthy and metabolically active.

  • Consider Priming Dose: In continuous infusion studies, a priming (bolus) dose can help to rapidly achieve isotopic steady state in the precursor pool.[7]

Issue 2: Scrambled and Difficult-to-Interpret Labeling Patterns

Possible Cause:

  • Extensive tracer recycling: As discussed in the FAQs, the ¹³C labels from propionate can re-enter central carbon metabolism through various pathways, leading to complex and "scrambled" labeling patterns.[8]

  • Metabolic exchange reactions: Rapidly reversible enzymatic reactions can also contribute to the redistribution of ¹³C labels.

Troubleshooting Steps:

  • Shorten Labeling Time: For some experiments, a shorter labeling time can help to minimize the effects of recycling by capturing the initial incorporation of the tracer before extensive scrambling occurs.

  • Utilize Positional Isotopomer Analysis: If your analytical methods allow, determine the positional distribution of ¹³C atoms in key metabolites. This can provide valuable information about the metabolic routes that have been active.

  • Employ Mathematical Modeling: Use metabolic flux analysis (MFA) software to model the expected labeling patterns and estimate the contribution of recycling to your observed data.

Issue 3: High Variability Between Biological Replicates

Possible Cause:

  • Inconsistent sample collection and quenching: Variations in the timing and method of sample collection and metabolic quenching can introduce significant variability.[7]

  • Inaccurate quantification of metabolites: Errors in the measurement of metabolite concentrations will propagate into the flux calculations.

  • Biological heterogeneity: Natural biological variation between samples can also contribute to differences in metabolic fluxes.

Troubleshooting Steps:

  • Standardize Protocols: Implement and strictly adhere to standardized protocols for sample collection, quenching, and extraction.[9][10]

  • Use Internal Standards: Incorporate appropriate internal standards to correct for variations in sample processing and analytical performance.

  • Increase Replicate Number: Increasing the number of biological replicates can help to improve the statistical power of your study and identify outliers.

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Tracing Experiment with Sodium Propionate-2,3-¹³C₂

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Cell Culture and Tracer Introduction:

    • Culture cells to the desired confluency.

    • Replace the growth medium with a medium containing a known concentration of Sodium propionate-2,3-¹³C₂.

    • Incubate for a predetermined time to allow for tracer incorporation.

  • Metabolic Quenching and Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

    • Scrape the cells and collect the cell extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the metabolite extracts using a suitable mass spectrometry platform (e.g., GC-MS or LC-MS).

    • Acquire data in a way that allows for the determination of mass isotopologue distributions (MIDs) for key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw data for natural isotope abundance and tracer impurity.

    • Use the corrected MIDs and a metabolic network model to calculate metabolic fluxes using appropriate software.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add Sodium propionate-2,3-13C2 Metabolic Quenching Metabolic Quenching Tracer Incubation->Metabolic Quenching Stop reactions Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis GC-MS or LC-MS Data Correction Data Correction MS Analysis->Data Correction Natural abundance & impurity Flux Calculation Flux Calculation Data Correction->Flux Calculation Metabolic modeling

Caption: General experimental workflow for a stable isotope tracing experiment.

Protocol 2: Data Correction for Tracer Recycling (Conceptual)

A full mathematical treatment is beyond the scope of this guide, but the conceptual steps are as follows:

  • Develop a Metabolic Model: Construct a model of the relevant metabolic pathways, including the entry of propionate and the potential recycling routes.

  • Define Atom Transitions: For each reaction in the model, define how the carbon atoms are rearranged.

  • Simulate Labeling Patterns: Use the model to simulate the expected mass isotopologue distributions for key metabolites, taking into account the possibility of tracer recycling.

  • Fit Model to Data: Compare the simulated data to your experimentally measured data and adjust the flux values in the model to achieve the best fit. The flux through the recycling pathways will be one of the parameters estimated during this fitting process.

Visualization of Propionate Metabolism and Recycling

Propionate Metabolism and Recycling Propionate Sodium propionate-2,3-13C2 PropionylCoA Propionyl-CoA (M+2) Propionate->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA (M+2) PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA (M+2) MethylmalonylCoA->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate TCA Cycle Entry Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA Citrate Citrate OAA->Citrate PEP Phosphoenolpyruvate (M+2) OAA->PEP Recycling Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG alphaKG->SuccinylCoA ...TCA Cycle... Pyruvate Pyruvate (M+2) PEP->Pyruvate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA AcetylCoA->Citrate Re-entry TCA_label TCA Cycle

Caption: Metabolic fate of Sodium propionate-2,3-¹³C₂ and potential recycling pathways.

Quantitative Data Summary

ParameterExpected Observation (No Recycling)Observation with RecyclingImplication
Succinate Isotopologues Predominantly M+2Significant M+1 and M+0 peaksScrambling of the ¹³C label
Pyruvate Isotopologues Primarily M+0Appearance of M+1 and M+2 peaksRe-synthesis of pyruvate from TCA cycle intermediates
Calculated Anaplerotic Flux Accurate estimationPotential over or underestimationErroneous interpretation of metabolic activity

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Stable Isotope Tracing of Lipid Disposition.
  • BenchChem. (2025).
  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • dot.workflows example. (n.d.).
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • (A) Predicted labeling patterns starting with 2–¹³C propionate and...
  • BenchChem. (2025).
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell Reports, 32(5), 107986.
  • Interactive Visualization of Metabolic P
  • National Center for Biotechnology Information. (n.d.).
  • AI@WSU. (n.d.).
  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. PubMed.
  • Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - MDPI. (2024, January 5).
  • Sample Preparation: Top Tips for Life Science Specialists. (2024, June 3).
  • Crown, S. B., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell Metabolism, 21(2), 159-171.
  • Food and Agriculture Organization of the United Nations. (n.d.).
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  • DTR Labs. (2025, February 6).
  • ISMRM. (n.d.). Propionate as a Probe For Myocardial Metabolism – A Biochemical and Hyperpolarized MR Study.
  • Walter, J. H., et al. (1989). Measurement of propionate turnover in vivo using sodium [2H5]propionate and sodium [13C]propionate. Clinica Chimica Acta, 182(2), 141-150.
  • Visser, D., et al. (2004). 13C-NMR study of propionate metabolism by sludges from bioreactors treating sulfate and sulfide rich wastewater. Water Science and Technology, 50(8), 193-200.
  • Glibert, P. M., et al. (2016). Stable isotope tracers: Enriching our perspectives and questions on sources, fates, rates, and pathways of. Limnology and Oceanography, 61(3), 947-975.
  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. PMC.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.
  • Trefely, S., et al. (2016).
  • Sigma-Aldrich. (n.d.).
  • Antoniewicz, M. R. (n.d.). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist.
  • Sherry, A. D., et al. (1990). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. Biochemical Journal, 268(3), 633-638.
  • Health Canada. (2007, November 29).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • Previs, S. F., & Kelley, D. E. (2013). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. PMC.
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  • Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC. (2022, April 22).
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Sources

Optimization

Technical Support Center: Optimizing Sodium Propionate-2,3-13C2 for Metabolic Flux Analysis

Welcome to the technical support guide for utilizing Sodium propionate-2,3-13C2 in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Sodium propionate-2,3-13C2 in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental design and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful stable isotope tracer studies.

Foundational Principles: Why Use Sodium Propionate-2,3-13C2?

Sodium propionate, particularly when labeled on the second and third carbons (2,3-13C2), serves as a powerful tool to investigate specific areas of cellular metabolism. Unlike more common tracers like glucose or glutamine, propionate provides a unique entry point into the tricarboxylic acid (TCA) cycle, offering a focused lens on anaplerosis and the catabolism of odd-chain fatty acids and certain amino acids.[1][2][3]

The Metabolic Journey of Propionate

Understanding the metabolic fate of propionate is critical for experimental design and data interpretation. Once it enters the cell, propionate is converted to propionyl-CoA.[4] In most vertebrate cells, propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, which is subsequently isomerized to L-methylmalonyl-CoA and finally converted to the TCA cycle intermediate, succinyl-CoA.[5][6][7] This conversion is a multi-step process requiring biotin and vitamin B12 as cofactors.[8]

The use of the 2,3-13C2 isotopologue is strategic. As propionyl-CoA is converted to succinyl-CoA, the labeled carbons are retained, allowing for the tracking of their incorporation into various TCA cycle intermediates and downstream metabolites. This makes it an excellent tracer for quantifying anaplerotic flux, which is the replenishment of TCA cycle intermediates that are extracted for biosynthetic purposes.[9][10]

Propionate_Metabolism cluster_Extracellular Extracellular cluster_Mitochondria Mitochondrion Propionate Sodium propionate-2,3-13C2 PropionylCoA Propionyl-CoA-2,3-13C2 Propionate->PropionylCoA Propionyl-CoA Synthetase D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA-2,3-13C2 L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Enters Cycle

Caption: Metabolic pathway of Sodium propionate-2,3-13C2.

Experimental Design: Key Considerations

The success of any 13C-MFA experiment hinges on careful planning.[11] The concentration of the tracer is a critical parameter that can significantly impact the results.

Determining the Optimal Concentration

The ideal concentration of Sodium propionate-2,3-13C2 is a balance between achieving sufficient labeling for detection and avoiding metabolic perturbations. High concentrations of propionate can alter cellular metabolism, including increasing pyruvate cycling and anaplerosis, which may not be reflective of the unperturbed state.[12][13]

ParameterLow Concentration RangeHigh Concentration RangeRationale & Considerations
Typical Concentration 0.1 - 0.5 mM1 - 5 mMThe lower range is often sufficient for sensitive mass spectrometers and minimizes metabolic disturbances. Higher concentrations may be needed for less sensitive instruments or to outcompete endogenous propionate production.
Potential Effects Minimal perturbation of endogenous metabolism.Can significantly alter TCA cycle flux and anaplerotic rates.[12][13] May induce changes in the NADH/NAD+ ratio.[14]It is crucial to perform dose-response experiments to identify a concentration that provides adequate labeling without causing significant metabolic shifts.
When to Use Ideal for studies aiming to measure baseline metabolic fluxes with minimal interference.May be useful in studies specifically investigating the cellular response to high propionate loads.Always validate that the chosen concentration does not induce unintended physiological effects that could confound data interpretation.
Isotopic and Metabolic Steady State

A fundamental assumption in many 13C-MFA models is that the system has reached both metabolic and isotopic steady state.[15]

  • Metabolic Steady State: This implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. This is typically achieved by maintaining a consistent cell culture environment (e.g., cell density, nutrient availability).

  • Isotopic Steady State: This means that the isotopic enrichment of metabolites has reached a plateau and is no longer changing. The time required to reach isotopic steady state depends on the turnover rates of the metabolites of interest.[16]

Protocol for Verifying Isotopic Steady State:

  • Introduce Sodium propionate-2,3-13C2 into the cell culture medium at the desired concentration.

  • Collect cell samples at multiple time points after the introduction of the tracer (e.g., 6, 12, 18, and 24 hours).

  • Quench metabolism immediately upon sample collection to get an accurate snapshot of the metabolome.[17][18][19]

  • Extract intracellular metabolites.

  • Analyze the isotopic enrichment of key TCA cycle intermediates (e.g., succinate, malate, citrate) using GC-MS or LC-MS.

  • Plot the isotopic enrichment of each metabolite over time. Isotopic steady state is achieved when the enrichment values no longer increase between time points.[15]

Troubleshooting and FAQs

This section addresses common challenges and questions that arise during the use of Sodium propionate-2,3-13C2 for flux analysis.

Q1: I am seeing very low incorporation of the 13C label into TCA cycle intermediates. What could be the cause?

A: Low label incorporation can stem from several factors:

  • Insufficient Tracer Concentration: The concentration of Sodium propionate-2,3-13C2 may be too low to compete with endogenous sources of propionyl-CoA or to be detected by your analytical instruments. Consider performing a dose-response experiment to determine a more optimal concentration.

  • Slow Propionate Metabolism: The cell type you are using may have a low capacity for propionate metabolism. This could be due to low expression of the necessary enzymes, such as propionyl-CoA carboxylase or methylmalonyl-CoA mutase.

  • Cofactor Limitation: The conversion of propionyl-CoA to succinyl-CoA requires biotin and vitamin B12.[8] Ensure that your cell culture medium is not deficient in these essential cofactors.

  • Inefficient Quenching: If metabolism is not halted effectively during sample collection, the labeled intermediates may be consumed, leading to an underestimation of their enrichment.[15] Review and optimize your quenching protocol.

Q2: My results show significant changes in cellular metabolism after adding the propionate tracer. How can I be sure I am measuring the "true" metabolic state?

A: This is a critical concern, as high concentrations of propionate are known to perturb cellular metabolism.[12][13]

  • Perform a Dose-Response Study: As mentioned previously, test a range of propionate concentrations to find the lowest concentration that provides sufficient labeling. This will help to minimize any off-target effects of the tracer itself.

  • Use Complementary Tracers: Consider using other 13C-labeled substrates in parallel experiments, such as [U-13C]-glucose or [U-13C]-glutamine, to get a more comprehensive and robust picture of cellular metabolism.[20][21][22] Discrepancies in flux estimates between different tracers can highlight potential perturbations caused by a specific tracer.[23]

  • Acknowledge and Discuss the Limitations: In your data interpretation and publications, it is important to acknowledge the potential for the tracer to influence the metabolic phenotype.

Q3: What is the best analytical method for detecting the 13C labeling from Sodium propionate-2,3-13C2?

A: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for analyzing the mass isotopomer distributions of TCA cycle intermediates.

  • GC-MS: Often requires derivatization of the metabolites to make them volatile. It generally provides excellent chromatographic resolution and robust fragmentation patterns, which can be beneficial for distinguishing between isomers.

  • LC-MS: Can often analyze metabolites without derivatization and is well-suited for a broader range of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for analyzing the positional isotopomers, which can provide additional information about specific metabolic pathways.[24][25]

Q4: Can I use Sodium propionate-2,3-13C2 to study fatty acid oxidation?

A: While propionate itself is a short-chain fatty acid, its metabolism is distinct from the beta-oxidation of long-chain fatty acids.[26] Propionyl-CoA is the end product of the oxidation of odd-chain fatty acids.[2][3] Therefore, Sodium propionate-2,3-13C2 is an excellent tracer for studying the downstream fate of the propionyl-CoA generated from odd-chain fatty acid oxidation, but it does not directly trace the beta-oxidation process itself. To study long-chain fatty acid oxidation, you would need to use 13C-labeled long-chain fatty acids.

Troubleshooting_Workflow Start Start: Experimental Issue Low_Labeling Low 13C Incorporation? Start->Low_Labeling Metabolic_Perturbation Metabolic Perturbation? Start->Metabolic_Perturbation Analytical_Issue Analytical Method Choice? Start->Analytical_Issue Increase_Conc Increase Tracer Concentration Low_Labeling->Increase_Conc Yes Check_Cofactors Check Biotin/B12 Levels Low_Labeling->Check_Cofactors Yes Optimize_Quenching Optimize Quenching Protocol Low_Labeling->Optimize_Quenching Yes Dose_Response Perform Dose-Response Study Metabolic_Perturbation->Dose_Response Yes Use_Other_Tracers Use Complementary Tracers Metabolic_Perturbation->Use_Other_Tracers Yes Choose_GC_LC_MS Select GC-MS or LC-MS Analytical_Issue->Choose_GC_LC_MS Yes Consider_NMR Consider NMR for Positional Info Analytical_Issue->Consider_NMR Yes

Caption: Troubleshooting workflow for common issues.

Experimental Protocols

Protocol for Preparation of 13C-Propionate Labeled Cell Culture Medium

This protocol provides a general guideline for preparing cell culture medium containing Sodium propionate-2,3-13C2. Always refer to the specific requirements of your cell line and experimental design.

Materials:

  • Basal cell culture medium (powder or 10x liquid concentrate)

  • Sodium propionate-2,3-13C2 (solid)

  • Sterile, cell culture grade water

  • Sodium bicarbonate solution (7.5%)

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • Prepare Basal Medium: Reconstitute the powdered medium or dilute the 10x concentrate with approximately 85-90% of the final volume of sterile water.[27]

  • Prepare Propionate Stock Solution: Accurately weigh the required amount of Sodium propionate-2,3-13C2 and dissolve it in a small volume of sterile water to create a concentrated stock solution. This allows for more accurate addition to the final medium.

  • Add Propionate to Medium: Aseptically add the calculated volume of the propionate stock solution to the basal medium to achieve the desired final concentration.

  • Add Sodium Bicarbonate: Add the appropriate amount of 7.5% sodium bicarbonate solution. The required volume will depend on the specific medium formulation.[27]

  • Adjust pH: Check the pH of the medium and adjust to the desired level (typically 7.2-7.4 for most mammalian cell lines) using 1 N HCl or 1 N NaOH.

  • Final Volume Adjustment: Bring the medium to the final volume with sterile water.

  • Sterile Filtration: Sterilize the complete medium by passing it through a 0.22 µm filter unit into a sterile bottle.[28]

  • Storage: Store the labeled medium at 2-8°C, protected from light.

Protocol for Quenching and Metabolite Extraction

Rapid and effective quenching is paramount for accurate MFA results.[17][18][19] This protocol describes a common method using cold methanol.

Materials:

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C or colder.

  • Centrifuge capable of reaching low temperatures.

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C.

  • Dry ice or liquid nitrogen.

Procedure:

  • Prepare for Quenching: Pre-chill the quenching solution and have all necessary tubes and equipment ready.

  • Sample Collection: Quickly withdraw a known volume of cell suspension from the culture vessel.

  • Quenching: Immediately add the cell suspension to a larger volume (e.g., 5-10 fold) of the ice-cold quenching solution. Mix rapidly to ensure instantaneous cooling and cessation of metabolic activity.

  • Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

  • Supernatant Removal: Quickly decant the supernatant.

  • Metabolite Extraction: Add the pre-chilled extraction solvent to the cell pellet. Vortex vigorously to resuspend the pellet and lyse the cells.

  • Incubation: Incubate the samples at -80°C for at least 15 minutes to ensure complete extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.

References

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  • Sodium propionate-13C3 13C 99atom 152571-51-2. (n.d.).
  • Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - AR. (n.d.).
  • Bascal, Z. A., Fard, A., & Sleno, L. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(4), 1264–1271.
  • Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - Universidad Autónoma de Madrid. (2025, March 14).
  • Cell Culture Media Preparation Guide | PDF | Wellness - Scribd. (n.d.).
  • Overview of 13c Metabolic Flux Analysis - Creative Proteomics. (n.d.).
  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC. (2023, August 17).
  • Okaru, A. O., Lachenmeier, D. W., & Spraul, M. (2021). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. Foods, 10(3), 558.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Validation of NMR and MS Data for Sodium propionate-2,3-13C2

For researchers, scientists, and drug development professionals engaged in metabolic studies and tracer analysis, the accurate characterization of isotopically labeled compounds is of paramount importance. Sodium propion...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic studies and tracer analysis, the accurate characterization of isotopically labeled compounds is of paramount importance. Sodium propionate-2,3-13C2, a stable isotope-labeled short-chain fatty acid, serves as a crucial probe in understanding various metabolic pathways. Its journey through biological systems can be meticulously tracked, but only if the analytical data underpinning its identification and quantification are robust and unequivocal.

This guide provides an in-depth, technical comparison of two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of each technique as they apply to Sodium propionate-2,3-13C2, present detailed experimental protocols, and, most importantly, elucidate the process of cross-validating the data from both platforms. This synergistic approach, leveraging the strengths of both NMR and MS, is the gold standard for ensuring the scientific integrity of your research findings.

The Synergy of NMR and MS: A Tale of Two Techniques

NMR and MS are highly complementary analytical methods that provide different yet corroborating pieces of information about a molecule's identity and structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unparalleled view of the molecular structure by probing the magnetic properties of atomic nuclei. For Sodium propionate-2,3-13C2, ¹³C NMR is particularly insightful. It not only confirms the presence of the ¹³C labels but also their precise location within the propionate backbone through chemical shifts and spin-spin coupling. Furthermore, NMR is inherently quantitative, with signal intensity being directly proportional to the number of nuclei, making it a powerful tool for determining isotopic enrichment.[2]

  • Mass Spectrometry (MS) , on the other hand, excels in its sensitivity and its ability to provide the exact molecular weight of a compound. For Sodium propionate-2,3-13C2, MS will reveal a characteristic mass shift compared to its unlabeled counterpart, confirming the incorporation of the two ¹³C isotopes. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can also separate and quantify the labeled propionate from complex biological matrices with high selectivity.

The cross-validation of data from these two techniques provides a level of confidence in compound identification and quantification that neither method can achieve alone.

Performance at a Glance: NMR vs. MS for Sodium propionate-2,3-13C2 Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Structural connectivity, position of ¹³C labels, isotopic enrichmentMolecular weight, isotopic distribution, quantification
Sensitivity Lower (micromolar to millimolar range)High (picomolar to femtomolar range)
Quantitative Accuracy High (inherently quantitative)Requires isotopic internal standards for best accuracy
Sample Preparation Minimal, non-destructiveOften requires derivatization and chromatography
Structural Detail High (provides detailed atomic environment)Limited (infers structure from mass-to-charge ratio)

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary goal of the NMR analysis is to confirm the positions of the ¹³C labels and to quantify the isotopic enrichment.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-50 mg of Sodium propionate-2,3-13C2 and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) or a certified reference material with a known concentration can be used.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Degassing: For high-resolution spectra, it is advisable to degas the sample to remove dissolved oxygen, which can broaden spectral lines. This can be achieved by several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to consider are:

    • Pulse Sequence: A standard 90° pulse with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Spectral Width: A range of 0 to 200 ppm is typically sufficient for ¹³C NMR.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): This is a critical parameter for qNMR. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei being measured to ensure full relaxation and accurate signal integration. A relaxation agent like Cr(acac)₃ can be added to shorten T₁ times.

Mass Spectrometry (MS)

The objective of the MS analysis is to confirm the molecular weight and quantify the abundance of Sodium propionate-2,3-13C2.

1. Sample Preparation (for GC-MS):

  • Derivatization: To make the propionate volatile for GC analysis, it needs to be derivatized. A common method is esterification to form, for example, a methyl or ethyl ester.

  • Extraction: After derivatization, the propionate ester is extracted into an organic solvent (e.g., ethyl acetate, hexane).

  • Internal Standard: A known amount of an isotopically labeled internal standard (e.g., Sodium propionate-¹³C₃) should be added at the beginning of the sample preparation process to account for any loss during extraction and derivatization.

2. GC-MS Data Acquisition:

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., a wax-type column) is suitable for the separation of short-chain fatty acid esters.

    • Temperature Program: An oven temperature gradient from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 220 °C) is used to elute the analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is a common method for GC-MS.

    • Acquisition Mode: Data can be acquired in full scan mode to see the entire mass spectrum or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions.

Data Cross-Validation: Connecting the Dots

The true power of this dual-analytical approach lies in the cross-validation of the datasets.

Expected NMR Data for Sodium propionate-2,3-13C2:

Due to the ¹³C labeling at the C2 and C3 positions, the ¹³C NMR spectrum will exhibit characteristic features:

  • Chemical Shifts: The chemical shifts of the ¹³C nuclei will be similar to unlabeled sodium propionate. However, the presence of adjacent ¹³C nuclei will lead to splitting of the signals.

  • ¹³C-¹³C Coupling: The signal for C2 will be split into a doublet by the adjacent C3, and the signal for C3 will be split into a doublet by the adjacent C2. The magnitude of this one-bond coupling constant (¹Jcc) is typically in the range of 30-40 Hz.

  • Absence of C1 Signal: The signal for the carboxyl carbon (C1) will be a singlet, as it is not adjacent to another ¹³C nucleus in this isotopologue.

Expected MS Data for Sodium propionate-2,3-13C2:

The mass spectrum will provide clear evidence of the isotopic labeling:

  • Molecular Ion Peak: The molecular weight of unlabeled sodium propionate is approximately 96.06 g/mol . With the replacement of two ¹²C atoms with ¹³C atoms, the molecular weight will increase by 2 Da. Therefore, the mass spectrum should show a prominent ion corresponding to a mass-to-charge ratio (m/z) that is 2 units higher than that of the unlabeled compound.

  • Isotopic Purity: The relative intensities of the M+0, M+1, and M+2 peaks can be used to determine the isotopic purity of the labeled compound.

The Cross-Validation Workflow:

CrossValidation cluster_NMR NMR Analysis cluster_MS MS Analysis NMR_Sample Sample Preparation NMR_Acq ¹³C NMR Acquisition NMR_Sample->NMR_Acq NMR_Data ¹³C Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Cross_Validation Cross-Validation NMR_Data->Cross_Validation Confirms Label Position MS_Sample Sample Preparation (Derivatization) MS_Acq GC/MS or LC/MS Acquisition MS_Sample->MS_Acq MS_Data Mass Spectrum (m/z, Isotopic Distribution) MS_Acq->MS_Data MS_Data->Cross_Validation Confirms Molecular Weight Conclusion Confident Structural Elucidation & Quantification Cross_Validation->Conclusion

Caption: A workflow diagram illustrating the cross-validation of NMR and MS data.

Quantitative Data Summary

The following table summarizes the expected key data points for the analysis of Sodium propionate-2,3-13C2.

Analytical TechniqueParameterExpected Value/ObservationPurpose
¹³C NMR Chemical Shift (C2)DoubletConfirms ¹³C at C2 and its coupling to C3
Chemical Shift (C3)DoubletConfirms ¹³C at C3 and its coupling to C2
¹Jcc Coupling Constant~30-40 HzConfirms adjacent ¹³C nuclei
Signal Integral RatiosProportional to isotopic enrichmentQuantifies the level of ¹³C labeling
Mass Spectrometry Molecular Ion (M+2)[M+2]⁺Confirms the incorporation of two ¹³C atoms
Isotopic DistributionHigh abundance of M+2 peakDetermines isotopic purity

Conclusion: The Path to Unambiguous Results

References

Sources

Comparative

Precision in Anaplerosis: A Comparative Guide to Sodium Propionate-2,3-13C2 in Metabolic Profiling

Executive Summary Sodium Propionate-2,3-13C2 represents a strategic "Goldilocks" tracer for metabolic flux analysis (MFA), specifically when probing anaplerotic flux into the TCA cycle via Succinyl-CoA. Unlike [1-13C]pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Propionate-2,3-13C2 represents a strategic "Goldilocks" tracer for metabolic flux analysis (MFA), specifically when probing anaplerotic flux into the TCA cycle via Succinyl-CoA. Unlike [1-13C]propionate , which risks label loss via decarboxylation, and [U-13C3]propionate , which dilutes signal intensity across complex isotopomer multiplets, the 2,3-labeled isotopomer retains a robust M+2 mass shift through the initial turns of the TCA cycle. This guide details the mechanistic advantages, experimental protocols, and data interpretation frameworks required to maximize reproducibility (CV < 15%) in metabolic profiling.

Part 1: Mechanistic Basis & Tracer Selection

The Anaplerotic Entry Point

Propionate enters mitochondrial metabolism via conversion to Propionyl-CoA, carboxylation to Methylmalonyl-CoA, and rearrangement to Succinyl-CoA .[1] This pathway is a critical measure of anaplerosis—the replenishment of TCA cycle intermediates.

Comparative Analysis of Propionate Tracers[1][2][3][4]
FeatureSodium Propionate-1-13C Sodium Propionate-U-13C3 Sodium Propionate-2,3-13C2
Primary Utility Oxidation rates (

CO

release)
Total flux quantificationPathway topology & Anaplerosis
TCA Retention Low. Label at C1 is often lost as CO

during PEPCK or Pyruvate Dehydrogenase steps.
High. Retains all carbons, but signal splits into M+1, M+2, M+3.High. Retains C2-C3 bond as a conserved unit (M+2).
Signal-to-Noise Moderate. M+1 overlaps with natural abundance.Moderate. Signal "dilution" across isotopomers reduces peak height.High. M+2 is distinct from natural abundance (M+0/M+1).
Reproducibility Lower (due to variable decarboxylation).Moderate (complex spectra increase fitting errors).Highest (Concentrated signal).
Mechanistic Pathway Diagram

The following diagram illustrates the fate of the 2,3-13C2 label. Note that while Propionate-1-13C (Red X) is susceptible to loss, the 2,3-13C2 backbone (Green) incorporates directly into the oxaloacetate pool.

PropionateMetabolism Prop Sodium Propionate-2,3-13C2 (M+2) PropCoA Propionyl-CoA (2,3-labeled) Prop->PropCoA ACSS2/PPCS MMCoA Methylmalonyl-CoA PropCoA->MMCoA PCC (Biotin) SuccCoA Succinyl-CoA (1,2-labeled) MMCoA->SuccCoA MUT (B12) Succ Succinate (Symmetric Scrambling) SuccCoA->Succ SCS Fum Fumarate Succ->Fum SDH Mal Malate (M+2 Signal) Fum->Mal FH OAA Oxaloacetate Mal->OAA MDH PEPCK PEPCK Step (Decarboxylation) OAA->PEPCK Gluconeogenesis LossWarning Note: [1-13C] label is lost here as CO2 PEPCK->LossWarning

Caption: Fate of 2,3-13C2 label (Blue/Green path). Unlike C1-labeling, the C2-C3 bond persists into TCA intermediates (Succinate, Malate) as a detectable M+2 motif.

Part 2: Experimental Protocol for Reproducibility

Reproducibility in metabolomics is often compromised by post-sampling metabolism. The following protocol utilizes cold-quenching and internal standardization to ensure data integrity.

Sample Preparation (Adherent Cells)
  • Reagents: 80% Methanol (LC-MS grade, pre-chilled to -80°C), Norvaline (Internal Standard).

  • Tracer Media: DMEM (glucose-free/glutamine-free base) supplemented with 2 mM Sodium Propionate-2,3-13C2.

Step-by-Step Workflow:

  • Steady State: Culture cells in tracer medium for 24 hours (or 5x doubling time) to reach isotopic steady state.

  • Quenching (CRITICAL): Rapidly aspirate media and wash with ice-cold PBS. Immediately add -80°C 80% Methanol directly to the plate.

    • Why? This instantly halts enzymatic activity. Slow quenching causes ATP turnover and alters metabolite ratios.

  • Extraction: Scrape cells on dry ice. Transfer to pre-chilled tubes. Vortex 30s.

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant under nitrogen stream at 30°C.

Analytical Configuration (LC-MS)

To separate polar TCA intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18.

  • Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).

  • Mobile Phase B: 100% Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • Target Mass Transitions (M+2):

    • Succinate: m/z 117.01

      
       119.02
      
    • Malate: m/z 133.01

      
       135.02
      
Workflow Diagram

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Media Tracer Media (2mM 2,3-13C2 Prop) Incubation Incubation (Isotopic Steady State) Media->Incubation Quench Rapid Quench (-80°C MeOH) Incubation->Quench Lysis Cell Lysis & Scrape Quench->Lysis Spin Centrifuge (Remove Protein) Lysis->Spin HILIC HILIC LC Separation Spin->HILIC HRMS High-Res MS (Orbitrap/Q-TOF) HILIC->HRMS Data Isotopologue Analysis (M+2) HRMS->Data

Caption: Optimized workflow ensuring metabolic quenching and retention of polar TCA intermediates.

Part 3: Data Interpretation & Validation

Calculating Fractional Enrichment

To validate the experiment, calculate the Mass Isotopomer Distribution (MID) . For Sodium Propionate-2,3-13C2, the success metric is the ratio of M+2 to M+0 in Succinate.



Troubleshooting Guide
ObservationRoot CauseCorrective Action
High M+0 (No Labeling) Inefficient transport or competition.Ensure media is glucose-limited (to force anaplerosis) or check MCT1 transporter expression.
High M+1 Signal Impurity or unexpected scrambling.Verify tracer purity (>99%). M+1 is rare with 2,3-13C2 unless significant recycling via Pyruvate Cycling occurs.
High CV% (>20%) Inconsistent quenching.Strictly control the time between media aspiration and methanol addition (<10 seconds).
Citations & Authority

The utility of propionate tracers in defining anaplerotic flux is grounded in the work of Antoniewicz regarding flux modeling [1] and Perry et al. regarding hepatic pyruvate cycling [2]. The specific advantage of maintaining the C-C bond to avoid decarboxylation loss is supported by comparative flux studies [3].

References

  • Antoniewicz, M. R. (2015). Methods in Molecular Biology. "13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments." Link

  • Perry, R. J., et al. (2016). Journal of Biological Chemistry. "Propionate Increases Hepatic Pyruvate Cycling and Anaplerosis and Alters Mitochondrial Metabolism."[2] Link

  • Burgess, S. C., et al. (2004). Journal of Biological Chemistry. "Impaired Tricarboxylic Acid Cycle Flux in Perfused Livers from Fasted Pyruvate Carboxylase Knockout Mice." Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Sodium Propionate-2,3-13C2

This guide provides essential safety and logistical information for the handling of Sodium propionate-2,3-13C2, a stable isotope-labeled compound. As researchers, scientists, and drug development professionals, our prima...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of Sodium propionate-2,3-13C2, a stable isotope-labeled compound. As researchers, scientists, and drug development professionals, our primary goal is to generate accurate and reproducible data. A critical, yet often overlooked, aspect of achieving this is the meticulous implementation of safety protocols, which not only protect personnel but also prevent sample contamination. This document moves beyond a simple checklist to provide a deep, procedural understanding of why specific personal protective equipment (PPE) is necessary, grounding our recommendations in established safety standards and the inherent chemical properties of the substance.

Hazard Assessment: Understanding the Compound

Sodium propionate-2,3-13C2 is the sodium salt of propionic acid, where the second and third carbon atoms have been enriched with the stable, non-radioactive isotope Carbon-13. The primary hazards associated with this compound are chemical, not radiological. Based on the Safety Data Sheets (SDS) for sodium propionate, the potential hazards include:

  • Eye Irritation: The compound can cause serious eye irritation[1].

  • Skin Irritation: May cause skin irritation upon contact[1].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[1][2].

  • Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air, posing a dust explosion hazard in the presence of an ignition source[2][3].

It is crucial to understand that stable isotopes do not emit ionizing radiation and therefore do not pose a radiological threat. The safety precautions are dictated by the chemical properties of sodium propionate.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it's essential to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) prioritizes controls in the following order:

  • Elimination/Substitution: (Not applicable here)

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For Sodium propionate-2,3-13C2, this includes working in a chemical fume hood or using a ventilated balance enclosure when weighing the powder to control dust[4][5][6].

  • Administrative Controls: These are changes to work practices, such as developing standard operating procedures (SOPs) and providing safety training.

  • Personal Protective Equipment (PPE): When exposure to hazards cannot be completely eliminated through engineering and administrative controls, PPE is required[7][8][9].

Core PPE Requirements for Handling Sodium Propionate-2,3-13C2

A risk assessment of your specific experimental procedure is paramount in determining the exact level of PPE required[7][8]. However, the following provides a comprehensive baseline for handling this compound.

Eye and Face Protection

Given that sodium propionate can cause serious eye irritation, robust eye protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87 standards should be worn when working with or near the compound[10]. This is suitable for handling sealed containers or when the risk of splashes or dust generation is minimal.

  • Chemical Splash Goggles: These are required when there is a risk of splashes, such as when preparing solutions or performing reactions[4][10]. Goggles provide a complete seal around the eyes, offering superior protection against liquids.

  • Face Shields: A face shield should be worn in addition to safety glasses or goggles during activities with a high potential for splashing, such as when handling larger volumes of solutions[9][10].

Hand Protection

Hands are the most likely part of the body to come into direct contact with chemicals.

  • Gloves: Nitrile or PVC gloves are commonly recommended for handling sodium propionate[9]. It is good practice to double-glove if there is a risk of tears or when handling the compound for extended periods. While not a radiological hazard, some labeled compounds can migrate through gloves, so changing them frequently is a prudent measure to prevent skin exposure and cross-contamination[11][12]. Always inspect gloves for defects before use and wash hands thoroughly after removal.

Body Protection
  • Lab Coat: A lab coat or gown is essential to protect your skin and personal clothing from spills and contamination[4][5][10]. A flame-resistant lab coat is advisable if flammable solvents are also being used in the procedure.

Respiratory Protection

The primary inhalation hazard from Sodium propionate-2,3-13C2 is the dust generated from the solid powder.

  • Engineering Controls First: The primary method for controlling dust should be engineering controls, such as a chemical fume hood or a ventilated enclosure[4][6].

  • Dust Mask/Respirator: If engineering controls are insufficient to keep airborne dust levels below acceptable limits, or during large-scale powder handling, a dust respirator should be used[2][4][6][13]. OSHA's Respiratory Protection Standard (29 CFR 1910.134) requires a formal respiratory protection program, including medical evaluation and fit testing, for the mandatory use of respirators[7][8].

Summary of Recommended PPE

The following table summarizes the recommended PPE for various laboratory activities involving Sodium propionate-2,3-13C2.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Powder Safety Glasses with Side ShieldsNitrile GlovesLab CoatRecommended to be performed in a ventilated enclosure. If not possible, a dust mask/respirator is advised.
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot generally required if performed in a fume hood.
Handling Solutions Safety Glasses with Side Shields (minimal splash risk) or Goggles (higher splash risk)Nitrile GlovesLab CoatNot required
Large Spills Chemical Splash Goggles and Face ShieldNitrile Gloves (double-gloved)Full Suit/Chemical Resistant ApronDust Respirator/SCBA for large powder spills[4]

PPE Selection Workflow

The decision to use specific PPE should be a logical process based on the experimental protocol. The following diagram illustrates this workflow.

PPE_Selection_Workflow PPE Selection for Sodium Propionate-2,3-13C2 Handling start Start: Assess Experimental Task core_ppe Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat start->core_ppe Always start with a baseline is_powder Handling solid powder? weighing Weighing or transferring powder? is_powder->weighing Yes is_liquid Handling liquid solution? is_powder->is_liquid No in_hood Work in ventilated enclosure/fume hood? weighing->in_hood Yes resp_protection Wear N95 Respirator in_hood->resp_protection No in_hood->is_liquid Yes resp_protection->is_liquid splash_risk Risk of splash? is_liquid->splash_risk Yes goggles Wear Chemical Splash Goggles splash_risk->goggles Yes high_splash High volume or vigorous mixing? goggles->high_splash face_shield Add Face Shield high_splash->face_shield Yes core_ppe->is_powder

Caption: Decision workflow for selecting appropriate PPE when handling Sodium propionate-2,3-13C2.

Operational and Disposal Plans

Properly removing and disposing of used PPE is critical to prevent the spread of contamination.

  • Doffing (Removing) PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the face shield or goggles, then the lab coat, and finally any respirator.

  • Disposal: Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream. Non-disposable items, like lab coats, should be laundered regularly and separately from personal clothing.

By adhering to these guidelines, researchers can ensure their safety and maintain the integrity of their experiments when working with Sodium propionate-2,3-13C2.

References

  • Sodium Propionate MSDS | Safety Data Sheet - WBCIL. (n.d.). Retrieved from [Link]

  • SODIUM PROPIONATE - Sdfine. (n.d.). Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). LabRepCo. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • ICSC 0557 - SODIUM PROPIONATE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Sodium Propionate | C3H5O2Na | CID 2723816. (n.d.). PubChem. Retrieved from [Link]

  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Isotope Data and Safety Considerations | Radiation Safety Manual. (n.d.). Miami University. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (2019, October 17). Moravek, Inc. Retrieved from [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. Retrieved from [Link]

  • Safety Data Sheet Sodium Propionate Revision 6, Date 18 Apr 2023. (2023, April 18). Redox. Retrieved from [Link]

  • Safety Precautions When Using Certain Isotopes. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • Sodium Propionate MSDS | Safety Data Sheet. (n.d.). West Bengal Chemical Industries Limited. Retrieved from [Link]

  • Safe Handling of Radioisotopes. (2020, January 17). UC Davis Safety Services. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). American Chemical Society. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). NIOSH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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